Bupirimate

Catalog No.
S522277
CAS No.
41483-43-6
M.F
C13H24N4O3S
M. Wt
316.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bupirimate

CAS Number

41483-43-6

Product Name

Bupirimate

IUPAC Name

[5-butyl-2-(ethylamino)-6-methylpyrimidin-4-yl] N,N-dimethylsulfamate

Molecular Formula

C13H24N4O3S

Molecular Weight

316.42 g/mol

InChI

InChI=1S/C13H24N4O3S/c1-6-8-9-11-10(3)15-13(14-7-2)16-12(11)20-21(18,19)17(4)5/h6-9H2,1-5H3,(H,14,15,16)

InChI Key

DSKJPMWIHSOYEA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-aminoethyl-5-butyl-4(N)-methylsulfonate-6-methylpyrimidine, bupirimate, Nimrod

Canonical SMILES

CCCCC1=C(N=C(N=C1OS(=O)(=O)N(C)C)NCC)C

The exact mass of the compound Bupirimate is 316.1569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

bupirimate mode of action adenosin-deaminase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Metabolic Activation

Bupirimate is a systemic fungicide that inhibits adenosine deaminase, an enzyme crucial in purine metabolism [1]. One of its metabolites, ethirimol, shares this mechanism of action [1].

Available information does not provide a complete signaling pathway for this compound's fungicidal action. The diagram below outlines the general purine metabolism pathway into which ADA inhibition fits, with a placeholder for this compound's specific molecular target.

G Adenosine Adenosine ADA_Enzyme Adenosine Deaminase (ADA) Adenosine->ADA_Enzyme Substrate Inosine Inosine This compound This compound This compound->ADA_Enzyme Inhibits ADA_Enzyme->Inosine Conversion

General purine metabolism pathway affected by adenosine deaminase inhibition.

Quantitative Data on Residues and Risk

While molecular interaction data is limited, field studies provide quantitative residue and risk assessment data for this compound and ethirimol in crops, as summarized below [1].

Table 1: Residue and Risk Assessment Data for this compound and Ethirimol in Cucumbers [1]

Analyte Half-life (t₁/₂) in Cucumbers Maximum Residue Limit (MRL) Risk Quotient (RQ) Linear Range (UPLC-MS/MS) Limit of Quantification (LOQ)
This compound 0.57 - 1.39 days Below MRL < 1.3% 0.001 – 0.5 mg L⁻¹ 0.01 mg kg⁻¹
Ethirimol Data not specified Data not specified < 1.3% 0.001 – 0.5 mg L⁻¹ 0.01 mg kg⁻¹

Experimental Protocols and Methodologies

For researchers investigating ADA inhibition, here are relevant experimental approaches from recent studies.

Protocol for Detecting this compound and Ethirimol Residues

This method is used for monitoring the parent compound and its metabolite in crops [1].

  • 1. Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed.
  • 2. Purification: A combination of 50 mg PSA (Primary Secondary Amine) and 20 mg GCB (Graphitized Carbon Black) is optimal for removing pigments and polar impurities in cucumber matrices.
  • 3. Instrumental Analysis: Detection and quantification are performed using Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
  • 4. Method Validation:
    • Linearity: The calibration curve shows a linear relationship within 0.001–0.5 mg L⁻¹, with a correlation coefficient (R²) of 1.0000.
    • Recovery: Average recovery rates for this compound and ethirimol are between 95.2% and 98.7%.
    • Precision: The Relative Standard Deviations (RSDs) range from 0.92% to 5.54%.

The workflow for this analytical method is summarized below.

G Sample Sample QuEChERS QuEChERS Extraction Sample->QuEChERS Purification Purification (50 mg PSA + 20 mg GCB) QuEChERS->Purification Analysis UPLC-MS/MS Analysis Purification->Analysis Data Quantification & Validation Analysis->Data

Analytical workflow for determining this compound and ethirimol residues in crops.

Protocol for Studying ADA Inhibition Mechanisms

Molecular dynamics (MD) simulations can provide insights into the interaction between inhibitors and ADA at the atomic level [2].

  • 1. System Preparation:
    • Obtain the 3D structure of Adenosine Deaminase from the Protein Data Bank (PDB).
    • Prepare the molecular structure of the inhibitor (e.g., energy minimization using Gaussian09 at the B3LYP/6-31G* level).
    • Parameterize the inhibitor using a tool like the PRODRG2.5 server.
  • 2. Molecular Dynamics Simulation:
    • Use software like GROMACS with a force field (e.g., GROMOS 53a6).
    • Solvate the system in a periodic box with an SPC water model.
    • Neutralize the system by adding ions (e.g., Na⁺ and Cl⁻).
    • Perform energy minimization using the steepest descent algorithm.
    • Equilibrate the system with 100 ps NVT (constant Number of particles, Volume, and Temperature) and 100 ps NPT (constant Number of particles, Pressure, and Temperature) ensembles.
    • Run a production MD simulation for a sufficient time (e.g., 100 ns) with a time step of 2 fs.
  • 3. Data Analysis:
    • Binding Free Energy: Calculate using methods like Linear Interaction Energy (LIE).
    • Conformational Changes: Analyze using Principal Component Analysis (PCA) and Free Energy Landscape (FEL).
    • Key Residues: Identify critical binding residues through hydrogen bond occupation analysis and alanine scanning.

Research Gaps and Future Directions

Available information indicates several areas where further research is needed:

  • Detailed Molecular Mechanism: The precise molecular interactions between this compound, ethirimol, and the adenosine deaminase enzyme remain uncharacterized [1] [3].
  • Structural Biology Data: There are no published crystal structures of ADA in complex with this compound or ethirimol to guide structure-based drug design.
  • Comprehensive Signaling Pathways: The full downstream consequences of ADA inhibition in fungal cells, and how it leads to fungicidal activity, are not fully mapped.

Future research should focus on structural studies, omics technologies (transcriptomics, proteomics) to elucidate the fungal response to ADA inhibition, and exploration of potential cross-resistance with other fungicides.

References

bupirimate properties and environmental fate

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical & Physical Properties

The table below summarizes the key physical and chemical properties of bupirimate, which are fundamental to understanding its environmental behavior [1] [2].

Property Value Conditions / Notes
Common Name This compound Also known as: Ethirimol sulfamate (relation to metabolite)
IUPAC Name 5-butyl-2-ethylamino-6-methylpyrimidin-4-yl dimethylsulfamate [1] [2] [3]
Chemical Formula C₁₃H₂₄N₄O₃S [1] [2]
Molecular Mass 316.42 g·mol⁻¹ [1] [3]
Pesticide Type Fungicide Pyrimidine chemical family; FRAC Code 8 [1] [3]
Melting Point 46.9 °C (pure); 40-51 °C (technical) Technical grade purity ~90% [1] [2]
Water Solubility 13.06 mg/L (moderate) pH 7, 20°C; value can vary with pH [1]
Vapor Pressure 0.1 mPa 25°C [2]
Octanol-Water Partition Coefficient (Log KOW) 3.68 to 3.9 (high) Indicates potential for bioaccumulation [1] [2]
Henry's Law Constant 1.44 × 10⁻³ Pa m³ mol⁻¹ Calculated; indicates low volatility from water [2]

Environmental Fate and Behavior

This compound's behavior and persistence in the environment are summarized in the following table.

Aspect Key Characteristics
Overall Environmental Fate Moderate aqueous solubility, low volatility, moderately persistent in soil and aquatic systems [1].
Stability & Degradation Stable in dilute alkalis; readily hydrolyzed by dilute acids; rapidly decomposed by u.v. irradiation in aqueous solution; unstable in storage >37°C [2].
Soil Fate (Major Pathway) Major Degradation Product: Ethirimol. Soil DT₅₀: 35-90 days in non-sterile soils (pH 5.1-7.3) [2].
Toxicological Profile (Mammals) Acute Oral LD₅₀: >4000 mg/kg (low toxicity). Acute Dermal LD₅₀: 4800 mg/kg (rats). Mild eye irritant; slight to mild skin irritant [1] [2].
Ecological Impact Bees: Non-toxic. Birds: Low acute toxicity. Fish: LC₅₀ (96 h) for rainbow trout 1.4 mg/L (moderately toxic). Daphnia: LC₅₀ (48 h) 7.3 mg/L [1] [2].

Analytical and Regulatory Considerations

Experimental Protocol for Residue Analysis

A modern method for tracing related compounds like ethirimol (this compound's major metabolite) involves Reversed-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (RPLC-MS/MS) [4].

  • Sample Preparation: The quick and efficient "QuEChERS" method is suitable. Homogenized samples are extracted with acetonitrile, salted out with sodium chloride, centrifuged, and the supernatant is diluted with water and filtered before analysis [4] [5].
  • Instrumental Analysis (RPLC-MS/MS):
    • Chromatography: Uses a reversed-phase column (e.g., C18). A mobile phase of water with buffers (0.1% formic acid, 5 mmol/L ammonium formate) and organic methanol or acetonitrile is used in a gradient elution to separate compounds [4] [5].
    • Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity. It detects compounds based on their specific mass-to-charge ratio (m/z) and unique fragmentation patterns, allowing for accurate identification and quantification even in complex sample matrices [4].
  • Storage Stability: For accurate results, studies show that ethirimol remains stable in frozen crop samples (e.g., spinach, cucumber) for at least 112-322 days at -20°C in the dark [4].

This experimental workflow can be visualized as follows:

Sample Collection & Homogenization Sample Collection & Homogenization Solvent Extraction (Acetonitrile) Solvent Extraction (Acetonitrile) Sample Collection & Homogenization->Solvent Extraction (Acetonitrile) Liquid-Liquid Partitioning (NaCl) Liquid-Liquid Partitioning (NaCl) Solvent Extraction (Acetonitrile)->Liquid-Liquid Partitioning (NaCl) Centrifugation Centrifugation Liquid-Liquid Partitioning (NaCl)->Centrifugation Dilution & Filtration Dilution & Filtration Centrifugation->Dilution & Filtration RPLC-MS/MS Analysis RPLC-MS/MS Analysis Dilution & Filtration->RPLC-MS/MS Analysis Data Reporting & Quantification Data Reporting & Quantification RPLC-MS/MS Analysis->Data Reporting & Quantification

Workflow for analyzing this compound and its metabolites in crop samples.

Key Metabolic and Degradation Pathways

The primary degradation pathway of this compound in the environment involves the hydrolysis of the sulfamate group, leading to its major metabolite, ethirimol [1] [2]. This relationship is critical for risk assessment, as ethirimol is a compound of toxicological concern and was not approved in the European Union due to health risks [4].

This compound (Parent Compound) This compound (Parent Compound) Ethirimol (Major Metabolite) Ethirimol (Major Metabolite) This compound (Parent Compound)->Ethirimol (Major Metabolite) Hydrolysis (Soil & Plants) Further Degraded Products Further Degraded Products Ethirimol (Major Metabolite)->Further Degraded Products Microbial Action & Time

Primary environmental degradation pathway of this compound.

Regulatory Status and Risk Assessment
  • EU Status: Approved for use; inclusion expiry date is 31/01/2027. It is not currently a candidate for substitution [1].
  • Risk Assessment Focus:
    • Cumulative Risk: Modern risk assessment models (e.g., Relative Potency Factor - RPF) account for combined exposure to multiple pesticides with similar toxic effects, which can reveal higher risks than traditional models, especially for vulnerable groups like children [5].
    • Field Bioaccumulation: Recent studies indicate that pesticide body burdens in aquatic invertebrates can be underestimated by lab-derived models, highlighting the importance of field validation for accurate risk assessment [6].

References

bupirimate solubility and octanol-water partition coefficient

Author: Smolecule Technical Support Team. Date: February 2026

Core Physicochemical Properties of Bupirimate

The table below summarizes the key quantitative data for this compound, which is fundamental for understanding its behavior in environmental and biological systems.

Property Value Conditions Source
Water Solubility 13.06 mg/L 20°C, pH 7 [1] Pesticide Properties Database (PPDB)
Water Solubility 22 mg/L 25°C [2] Drugfuture.com
Octanol-Water Partition Coefficient (Log P) 3.68 20°C [1] Pesticide Properties Database (PPDB)

Experimental Protocols for Residue Analysis

While classical methods like shake-flask can determine solubility and Log P, modern pesticide analysis focuses on detecting residues in complex matrices like food crops. The following protocol, based on a 2023 study for detecting this compound and its metabolite (ethirimol) in cucumbers, exemplifies a detailed and validated methodology [3].

Workflow for Residue Analysis

The following diagram outlines the key stages of the sample preparation and analysis workflow.

G Residue Analysis Workflow Start Homogenized Cucumber Sample A Extraction with Acetonitrile Start->A Weigh 10.0 g B Purification (QuEChERS: 50 mg PSA + 20 mg GCB) A->B Centrifuge & transfer C Analysis via UPLC-MS/MS B->C Inject supernatant D Data Acquisition & Quantification C->D Detect & analyze

Sample Preparation and Extraction
  • Homogenization: Fresh cucumber samples are first homogenized into a fine pulp.
  • Weighing: A representative portion (e.g., 10.0 g) is accurately weighed into a centrifuge tube.
  • Extraction: The sample is extracted with a solvent like acetonitrile. The tube is shaken vigorously for a set period to ensure the solvent penetrates the matrix and dissolves the target analytes (this compound and ethirimol) [3].
Cleanup and Purification (QuEChERS)

This step removes interfering compounds (e.g., pigments, sugars, fatty acids) from the crude extract.

  • Sorbent Use: The extract is transferred to a tube containing a mixture of purification sorbents. The study identified 50 mg PSA (Primary Secondary Amine) and 20 mg GCB (Graphitized Carbon Black) as the optimal combination for cucumbers.
    • PSA removes various polar impurities like sugars and fatty acids.
    • GCB effectively adsorbs pigments like chlorophyll [3].
  • Mixing and Centrifugation: The mixture is shaken and centrifuged. The purified supernatant is then collected for analysis [3].
Instrumental Analysis (UPLC-MS/MS)
  • Technique: The analysis is performed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity, speed, and specificity [3].
  • Chromatography: The purified extract is injected into the UPLC system, where this compound and ethirimol are separated from each other and any remaining matrix components based on their interaction with the chromatographic column.
  • Detection and Quantification: The mass spectrometer detects the compounds based on their unique mass-to-charge ratios. Quantification is achieved by comparing the signal intensity of the samples to a calibration curve prepared with known standard concentrations [3].
Method Validation

The established method is rigorously validated to ensure reliability:

  • Linearity: A correlation coefficient (R²) of 1.0000 was reported for both analytes in the range of 0.001–0.5 mg/L [3].
  • Recovery and Precision: Average recoveries for this compound in cucumber were between 95.2% and 98.7% with relative standard deviations (RSDs) of 0.92–5.54%, indicating high accuracy and repeatability [3].
  • Sensitivity: The Limit of Quantification (LOQ) was determined to be 0.01 mg/kg for both compounds [3].

Application and Context

The provided Log P value of 3.68 indicates that this compound is lipophilic [1]. This property influences its behavior, suggesting a tendency to bioaccumulate and bind to organic matter in the environment. The moderate water solubility further supports its potential for systemic movement within plants, which is key to its function as a fungicide [1].

References

bupirimate systemic and translaminar mobility in plants

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties and Mechanisms

The table below summarizes the key mobility characteristics and mode of action of bupirimate.

Property Description
Mobility Class Systemic fungicide with translaminar action [1].
Systemic Translocation Moves systemically within the xylem [1].
Translaminar Action Able to penetrate and move from one side of a leaf to the other [1].
Primary Mode of Action Inhibits fungal sporulation. It acts by inhibiting RNA polymerase III, which blocks nucleic acid biosynthesis [2].
Primary Target Mainly used for controlling powdery mildew on various crops [1].

Experimental Data on Residues

A 2025 field study in China investigated the terminal residues of this compound and its metabolite, ethirimol, in cucumbers. The results are summarized below [2].

Compound Terminal Residues (3 days after final application)
This compound Range: <0.01 to 0.076 mg/kg
Ethirimol (metabolite) Range: <0.01 to 0.04 mg/kg

Standardized Protocol for Residue Analysis

For researchers needing to quantify this compound and its metabolites, the following detailed methodology, adapted from a study on cucumbers, can serve as a technical guide [2].

G Sample Homogenization Sample Homogenization Acidified Acetonitrile Extraction Acidified Acetonitrile Extraction Sample Homogenization->Acidified Acetonitrile Extraction PSA & GCB Cleanup PSA & GCB Cleanup Acidified Acetonitrile Extraction->PSA & GCB Cleanup HPLC-MS/MS Analysis HPLC-MS/MS Analysis PSA & GCB Cleanup->HPLC-MS/MS Analysis Data Acquisition & Quantification Data Acquisition & Quantification HPLC-MS/MS Analysis->Data Acquisition & Quantification

Experimental workflow for analyzing this compound and its metabolites.

  • Sample Preparation: Fresh cucumber samples were chopped and homogenized. An aliquot (10 ± 0.02 g) was weighed for analysis [2].
  • Extraction: The homogenized sample was extracted with 10 mL of acidified acetonitrile (2% acetic acid, v/v) by vortexing for 1 minute. A salt mixture (MgSO₄, NaCl, trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate) was added, followed by another 2 minutes of vortexing and centrifugation to separate the phases [2].
  • Cleanup: An aliquot of the supernatant (4.0 mL) underwent dispersive Solid-Phase Extraction (d-SPE) cleanup using 150 mg MgSO₄, 50 mg PSA, and 50 mg Graphitized Carbon Black (GCB). The mixture was vortexed and centrifuged. The final extract was filtered before analysis [2].
  • Instrumentation & Quantification: Analysis was performed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The method was validated with excellent recovery rates of 85–103% and relative standard deviations (RSD) of ≤ 4.8% [2].

Application and Regulatory Context

  • Use and Safety Profile: this compound is considered to be of low mammalian toxicity and is non-toxic to bees. Its fungicidal action is primarily through the inhibition of sporulation, making it effective against powdery mildew on apples, roses, cucurbits, and strawberries [1].
  • Metabolite Consideration: In dietary risk assessment, regulatory frameworks require monitoring both the parent compound, This compound, and its primary metabolite, ethirimol [2].

References

bupirimate mammalian toxicity and ecotoxicology profile

Author: Smolecule Technical Support Team. Date: February 2026

Mammalian Toxicity Profile

The table below summarizes the available mammalian toxicity data for bupirimate.

Parameter Value / Description Remarks
Acute Oral Toxicity (Rat) LD₅₀ > 4000 mg/kg [1] Classified as low toxicity [2] [1].
Acute Dermal Toxicity (Rat) LD₅₀ > 3000 mg/kg [1] Considered low toxicity [1].
Skin & Eye Effects Skin and eye irritant [2] Based on regulatory data [2].
Skin Sensitization Category 1B [3] Can cause an allergic skin reaction [3].
Carcinogenicity Category 2 [3] Suspected of causing cancer [3].

Ecotoxicology and Environmental Fate

The environmental profile of this compound indicates areas of moderate concern, particularly its persistence and hazard to aquatic life.

Parameter Value / Description Remarks
General Fauna & Flora Moderately toxic [2] -
Bee Toxicity Non-toxic to bees [4] [1] -
Aquatic Environment Hazard Long-term (Chronic) Category 1 [3] Hazardous to aquatic life with long-lasting effects [3].
Persistence in Soil/Water Moderately persistent [2] Depends on local conditions [2].
Water Solubility (at pH 7) 13.06 mg/L [2] Moderate solubility [2].
Octanol-Water Partition Coeff. (Log P) 3.68 [2] High; potential for bioaccumulation [2].
Vapour Pressure 1.0 x 10⁻⁴ Pa at 25 °C [3] Low volatility [2] [3].

Key Experimental Protocols

While the search results do not contain detailed experimental protocols for the core toxicology studies, they do provide methodologies for residue analysis, which are crucial for environmental monitoring and dietary risk assessment.

  • Analytical Method for Residues in Cucumbers: A method using HPLC-MS/MS was validated for detecting this compound and its metabolite (ethirimol) in cucumbers. The sample preparation involves extraction with acidified acetonitrile, a cleanup step using dispersive Solid-Phase Extraction (d-SPE) with PSA and GCB sorbents, and then quantification. This method demonstrated strong performance with recovery rates ranging from 85% to 103% [5].
  • Immunoassay for Rapid Screening: Another study developed a highly specific monoclonal antibody (mAb) against this compound. The antibody was produced by immunizing mice with a synthesized this compound hapten coupled to a carrier protein. This mAb was then used to create a colloidal gold-based immunochromatographic (ICG) strip for rapid, on-site detection in food samples, with a reported sensitivity (IC₅₀) of 0.55 ng/mL [6].

Regulatory and Safety Information

This compound is an approved active substance in the European Union, with its inclusion expiry date listed as 31/01/2027 [2]. It is identified as a "Forever Chemical" under specific rules, including those meeting carcinogenicity criteria (H350) [2]. From a consumer safety perspective, chronic and acute dietary exposure assessments have concluded that the risk from residues in foods like strawberries and cucumbers is negligible and well below toxicological reference values [7] [5].

Workflow for Toxicity Profiling

The following diagram outlines a general workflow for establishing a toxicity and environmental profile of a substance like this compound, integrating the types of data found in the search results.

workflow Start Substance Profiling Physicochemical\nProperties Physicochemical Properties Start->Physicochemical\nProperties Characterize Toxicity Studies Toxicity Studies Physicochemical\nProperties->Toxicity Studies Informs Design Environmental Fate Environmental Fate Toxicity Studies->Environmental Fate Assess Impact Mammalian Toxicity Mammalian Toxicity Toxicity Studies->Mammalian Toxicity Ecotoxicology Ecotoxicology Toxicity Studies->Ecotoxicology Risk Assessment Risk Assessment Environmental Fate->Risk Assessment Data Inputs Persistence Persistence Environmental Fate->Persistence Bioaccumulation\nPotential Bioaccumulation Potential Environmental Fate->Bioaccumulation\nPotential Mobility in Soil Mobility in Soil Environmental Fate->Mobility in Soil Regulatory\nClassification Regulatory Classification Risk Assessment->Regulatory\nClassification Determines

A generalized workflow for toxicological and environmental profiling of a chemical substance.

References

bupirimate metabolite ethirimol identification and significance

Author: Smolecule Technical Support Team. Date: February 2026

What is Ethirimol?

Ethirimol is a primary metabolite of the systemic fungicide bupirimate [1]. It shares the same mechanism of action as its parent compound, which involves the inhibition of adenosine deaminase (ADA) [1]. From a regulatory perspective, while the residue definition for monitoring this compound is the parent compound itself, the definition for dietary risk assessment includes both This compound and ethirimol [1] [2]. This distinction is critical for ensuring food safety.

Identification and Analytical Methods

A robust analytical method is essential for the simultaneous detection of this compound and ethirimol. The established method based on QuEChERS sample pretreatment followed by UPLC-MS/MS (Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry) is highly effective [1].

Sample Pretreatment and Optimization

The QuEChERS method requires optimization to handle complex matrices like cucumber, which is rich in pigments and other interfering substances [1].

  • Purification Sorbents: A combination of PSA (Primary Secondary Amine) and GCB (Graphitized Carbon Black) is recommended.
    • PSA removes polar impurities like sugars and fatty acids.
    • GCB effectively adsorbs pigments.
  • Optimal Combination: The study found that using 50 mg of PSA and 20 mg of GCB provided the best purification effect, yielding optimal recovery rates [1].
Method Validation Parameters

The table below summarizes the key validation parameters for the UPLC-MS/MS method as detailed in the study [1].

Parameter Value for this compound Value for Ethirimol
Linear Range 0.001 – 0.5 mg L⁻¹ 0.001 – 0.5 mg L⁻¹
Correlation Coefficient (R²) 1.0000 1.0000
Limit of Quantification (LOQ) 0.01 mg kg⁻¹ 0.01 mg kg⁻¹
Matrix Effect (ME) 0.97 0.91
Average Recovery 95.2 - 98.7% 95.2 - 98.7%
Relative Standard Deviation (RSD) 0.92 - 5.54% 0.92 - 5.54%

The following diagram illustrates the complete experimental workflow from sample preparation to analysis:

workflow start Start with Cucumber Sample step1 Homogenize Sample start->step1 step2 Extract with Acetonitrile step1->step2 step3 Purify with 50 mg PSA & 20 mg GCB step2->step3 step4 Centrifuge and Concentrate step3->step4 step5 Analyze via UPLC-MS/MS step4->step5 result_b Detect this compound step5->result_b result_e Detect Ethirimol step5->result_e

Experimental workflow for ethirimol and this compound analysis.

Dissipation Behavior and Terminal Residues

Understanding how this compound degrades and how much ethirimol remains in crops at harvest is vital for setting safety standards.

  • Rapid Dissipation: Field trials show that this compound dissipates rapidly in cucumber plants [1].
  • Varied Half-lives: The half-life (t₁/₂) of this compound varies by region, ranging from approximately 0.57 days in Liaoning to 1.39 days in Jiangsu [1].
  • Metabolite Detection: Ethirimol was detected in regions with relatively high this compound residues (Liaoning and Guizhou), but not in all trial locations [1].

The table below shows the dissipation kinetics of this compound in different regions [1].

Region Dissipation Curve Equation Half-life (t₁/₂)
Liaoning y = 2.33e⁻¹.²¹ˣ (R²=0.9211) 0.57 days
Shandong y = 0.858e⁻⁰.⁷⁵⁸ˣ (R²=0.8204) 0.91 days
Jiangsu y = 0.341e⁻⁰.⁵⁰⁰ˣ (R²=0.9986) 1.39 days
Guizhou y = 4.01e⁻⁰.⁹⁰⁹ˣ (R²=0.9840) 0.76 days

Significance and Dietary Risk Assessment

The significance of monitoring ethirimol lies in its contribution to the overall dietary risk.

  • Low Dietary Risk: A dietary risk assessment (RA) for the general population in China calculated a Risk Quotient (RQ) of less than 1.3% for the combined residues of this compound and ethirimol in cucumbers. An RQ below 100% indicates a low risk, meaning the intake level is well below the acceptable threshold [1].
  • Regulatory Compliance: In field trials across 12 regions in China, the terminal residues of this compound in cucumbers were all below the Maximum Residue Limit (MRL), further confirming the safe use of the fungicide according to guidelines [1].
  • Toxicological Research: Beyond residue studies, ethirimol has been investigated for its potential to interact with biological systems. An in vitro study identified it as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2) [3]. This protein is involved in transporting various compounds across cell membranes, and such interactions are a key part of a comprehensive toxicological profile.

Key Takeaways for Professionals

For researchers and drug development professionals, the key points are:

  • Simultaneous Analysis is Crucial: Ethirimol must be included in analytical methods for this compound residue analysis to ensure accurate dietary risk assessment [1].
  • Optimized QuEChERS is Effective: The combination of PSA and GCB sorbents is highly effective for cleaning up pigment-rich matrices like cucumbers for UPLC-MS/MS analysis [1].
  • Risk is Low but Non-Zero: Under proper use conditions, the combined long-term dietary risk from this compound and ethirimol is low, but continuous monitoring is justified [1].

References

bupirimate regulatory status and EU inclusion review

Author: Smolecule Technical Support Team. Date: February 2026

Current EU Regulatory Status of Bupirimate

This compound is currently approved for use as a fungicide in the European Union. The key regulatory details are summarized in the table below.

Approval Status Date of Inclusion Expiry of Inclusion Candidate for Substitution (CfS) FRAC Code
Approved [1] Not specified in results January 31, 2027 [1] No [1] 8 [1]

This information is sourced from the EU Pesticides Database, which provides the official status of active substances [1]. This compound is a pyrimidine fungicide with systemic, curative, and protectant action, primarily used to control powdery mildew in a variety of crops including apples, strawberries, and courgettes [1].

Analytical Methodology for this compound Residues

For an in-depth technical guide, the following validated experimental protocol for determining this compound and its metabolite (ethirimol) in cucumbers is highly relevant. This method can be adapted for various plant matrices.

The workflow below illustrates the key steps in the sample preparation and analysis process:

G Sample_Preparation Sample Preparation Homogenization Homogenize 10g sample Sample_Preparation->Homogenization Extraction Extract with acidified acetonitrile (2% acetic acid) Homogenization->Extraction Partitioning Salting-out Partitioning Add MgSO₄, NaCl Extraction->Partitioning Cleanup DSPE Cleanup With PSA and GCB sorbents Partitioning->Cleanup Analysis Analysis via HPLC-MS/MS Cleanup->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Figure 1: Experimental workflow for the analysis of this compound residues in food commodities.

Detailed Protocol: QuEChERS Extraction and HPLC-MS/MS Analysis

This methodology is based on a 2025 study and follows a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure [2] [3].

  • Field Trials & Sampling: Supervised field trials are conducted following Good Agricultural Practices (GAP). Samples are collected at designated intervals post-application, homogenized, and stored at ≤ -18°C until analysis [3].
  • Extraction:
    • Weigh 10.00 ± 0.01 g of homogenized sample into a 50 mL centrifuge tube.
    • Add 10 mL of acidified acetonitrile (2% acetic acid, v/v) [3].
    • Shake vigorously for a set period to ensure proper extraction.
  • Partitioning & Cleanup (d-SPE):
    • Add salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to the tube to induce phase separation between the organic (acetonitrile) and aqueous layers [2] [3].
    • Centrifuge the mixture.
    • Transfer an aliquot of the upper acetonitrile layer to a dispersive Solid-Phase Extraction (d-SPE) tube containing sorbents such as Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB). These sorbents remove co-extracted compounds like fatty acids and pigments [2] [3].
  • Analysis & Quantification:
    • Analyze the purified extract using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) [3].
    • The method is validated with excellent recovery rates (85-103%) and low relative standard deviations (RSD ≤ 4.8%), confirming its accuracy and precision [3].
  • Metabolite Tracking: For dietary risk assessment, residues are defined as the sum of This compound and its metabolite, ethirimol [3].

Important Safety and Regulatory Context

  • Listed as a "Forever Chemical" and Suspected Carcinogen: According to the Pesticide Properties Database (PPDB), this compound is flagged as a "forever chemical" and is considered a suspected carcinogen based on specific hazard criteria [1]. Furthermore, the Pesticide Action Network (PAN) Europe includes this compound on its list of EU-approved pesticides suspected of causing cancer [4]. This classification highlights the importance of ongoing regulatory review and strict adherence to safety standards.
  • EU Regulatory Framework: The approval of all pesticides in the EU is governed by Regulation (EC) No 1107/2009. Maximum Residue Levels (MRLs) for pesticides in food are established under Regulation (EC) No 396/2005 [5]. This framework ensures a high level of protection for human health and the environment.

Summary

This compound remains an approved fungicide in the EU until January 31, 2027, and is not currently a Candidate for Substitution. The analytical methodology for monitoring its residues, particularly the QuEChERS extraction combined with LC-MS/MS analysis, is a robust and widely accepted standard.

References

QuEChERS Pretreatment for Bupirimate & Ethirimol in Cucumber

Author: Smolecule Technical Support Team. Date: February 2026

This application note details a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the simultaneous determination of bupirimate and its metabolite ethirimol in cucumbers, using Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [1]. The method demonstrates high efficiency and reliability for monitoring fungicide residues to ensure food safety.

Experimental Protocol

1. Reagents and Materials

  • Solvents: Acetonitrile (LC-MS grade)
  • Extraction Salts: A salt mixture typically includes 4.0 g of anhydrous MgSO₄, 1.0 g of NaCl, 1.0 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate [2]. The original unbuffered method is also applicable [3].
  • d-SPE Clean-up Sorbents: Primary Secondary Amine (PSA, 50 mg) and Graphitized Carbon Black (GCB, 20 mg) for a 10 g sample [1].
  • Standard Solutions: Certified reference standards of this compound and Ethirimol.

2. Equipment

  • Analytical balance
  • Vortex mixer
  • Centrifuge
  • Volumetric tubes (50 mL and 15 mL)
  • UPLC-MS/MS system

3. Sample Preparation Workflow The following diagram illustrates the optimized sample preparation workflow:

G QuEChERS Sample Preparation Workflow Start Weigh 10.0 g of homogenized cucumber A Add 10 mL Acetonitrile (2% acetic acid, v/v, optional) Start->A B Vortex vigorously for 1 minute A->B C Add salt mixture (MgSO₄, NaCl, citrate buffers) B->C D Vortex for 2 minutes, then centrifuge C->D E Transfer 4-6 mL supernatant to d-SPE tube D->E F d-SPE: Add 50 mg PSA & 20 mg GCB Vortex and centrifuge E->F G Transfer supernatant for acidification (optional) F->G End Analyze by UPLC-MS/MS G->End

4. Key Optimization Steps

  • Purification: The combination of 50 mg PSA and 20 mg GCB was identified as optimal for the cucumber matrix. PSA effectively removes sugars, fatty acids, and organic acids, while GCB adsorbs pigments like chlorophyll, which are common in cucumbers [1] [4].
  • Acidification: For stability of base-labile compounds, the final extract can be slightly acidified by adding a small volume of formic acid after the d-SPE clean-up step [3].
Method Validation Data

The established method was rigorously validated, showing excellent performance for routine analysis [1].

Table 1: Method Validation Parameters for Cucumber Analysis

Analyte Linear Range (mg/L) Correlation Coefficient (R²) LOQ (mg/kg) Average Recovery (%) RSD (%)
This compound 0.001 - 0.5 1.0000 0.01 95.2 - 98.7 0.92 - 5.54
Ethirimol 0.001 - 0.5 1.0000 0.01 95.2 - 98.7 0.92 - 5.54

LOQ: Limit of Quantification; RSD: Relative Standard Deviation

Application Notes: Residue and Risk Assessment

This validated method was successfully applied to field trials in China, providing critical data on the real-world behavior of these fungicides.

Table 2: Terminal Residues and Dietary Risk Assessment in Cucumber

Assessment Aspect Findings Implication
Terminal Residues This compound residues at harvest were below the Maximum Residue Limit (MRL) [1]. Ethirimol was detected only in regions with high this compound residues [1]. Supports the safe use of this compound according to Good Agricultural Practices.
Dissipation Dynamics This compound degrades rapidly in cucumbers, with half-lives (t₁/₂) ranging from 0.57 to 1.39 days across different regions [1]. Indicates a short persistence, reducing long-term residue concerns.
Dietary Risk Assessment The Risk Quotient (RQ) for the combined residues of this compound and ethirimol was calculated to be less than 1.3% [1]. The long-term dietary risk from cucumber consumption is considered low for the general population.

Key Takeaways for Researchers

  • Matrix Matters: The cucumber matrix, rich in pigments, necessitates the use of GCB in the d-SPE clean-up to achieve accurate detection and protect the instrument [1].
  • Metabolite Monitoring: For a complete risk assessment, it is crucial to monitor ethirimol, the primary metabolite of this compound, as regulatory guidelines define the residue for dietary risk as the sum of both compounds [1] [4].
  • Proven Reliability: The method provides high recovery rates and low relative standard deviations, making it a robust and reliable choice for regulatory monitoring and food safety programs [1].

References

how to analyze bupirimate residues in crops using HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Bupirimate Residues

This compound is a systemic fungicide used to control powdery mildew. For a complete risk assessment, it is crucial to also monitor its main metabolite, ethirimol [1] [2] [3]. The following protocols cover two highly effective analytical approaches.

Protocol 1: UPLC-MS/MS Analysis with QuEChERS in Cucumber

This method uses Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) and is known for its high sensitivity and accuracy [1].

  • 1. Instrumentation and Chromatography

    • Instrument: UPLC-MS/MS system.
    • Column: Reverse-phase C18 column.
    • Mobile Phase: Specific composition was optimized for separation but not detailed in the available text. A binary gradient of acetonitrile and water (often with additives like formic acid or ammonium formate) is typical for LC-MS applications.
    • Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
  • 2. Sample Preparation via Modified QuEChERS The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is used for extraction and cleanup [1] [2].

    • Extraction:
      • Homogenize a 10.0 g representative sample of cucumber.
      • Place in a 50 mL centrifuge tube and add 10 mL of acidified acetonitrile (2% acetic acid, v/v) [2].
      • Shake vigorously for 1-2 minutes.
    • Partitioning:
      • Add salt mixtures (typically containing anhydrous MgSO₄ and NaCl) to induce phase separation.
      • Centrifuge the tubes.
    • Cleanup (Dispersive-SPE):
      • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing 50 mg PSA and 20 mg Graphitized Carbon Black (GCB) [1].
      • The PSA removes sugars and fatty acids, while GCB is critical for adsorbing pigments from the cucumber matrix.
      • Vortex and centrifuge. The final extract is filtered before injection [2].
  • 3. Method Performance The method was rigorously validated with the following results [1]:

    • Linearity: Excellent (R² = 1.0000) in the range of 0.001–0.5 mg L⁻¹.
    • Recovery: Average recovery of 95.2–98.7% for both this compound and ethirimol.
    • Precision: Relative Standard Deviations (RSD) between 0.92–5.54%.
    • Sensitivity: Limit of Quantification (LOQ) of 0.01 mg/kg.

The workflow for this protocol is summarized below:

Start Start: Homogenized Crop Sample Extraction Extract with Acidified Acetonitrile Start->Extraction Partitioning Add Salts (MgSO₄, NaCl) and Centrifuge Extraction->Partitioning Cleanup Cleanup with d-SPE (PSA + GCB) Partitioning->Cleanup Analysis Analyze by UPLC-MS/MS Cleanup->Analysis End End: Quantification Analysis->End

Protocol 2: HPLC-UV Analysis for Dermal Exposure Assessment

This older but validated method uses HPLC with a UV detector, which can be a more accessible option for labs without MS capabilities [4].

  • 1. Instrumentation and Chromatography

    • Instrument: Standard HPLC system with UV detector.
    • Column: Cyano-modified silica column (e.g., CN-bonded phase).
    • Mobile Phase: Isocratic elution with Methanol-Water (60:40, v/v) containing 5 g/L Ammonium Sulfate [4].
    • Flow Rate: 1.0 mL/min (typical for standard HPLC columns).
    • Detection: UV detection at 310 nm [4].
    • Injection Volume: 20 µL.
  • 2. Sample Preparation This method was designed for assessing dermal exposure using cotton gloves, but the extraction is straightforward.

    • Extraction: Cotton gloves (or a representative crop sample) are extracted with methanol.
    • Preparation for Injection: The methanol extract is diluted with one volume of water and then injected directly into the HPLC system [4].
  • 3. Method Performance

    • Recovery: Complete recovery from fortified gloves.
    • Precision: Between-day coefficients of variation of 4-7%.
    • Sensitivity: Limit of Detection (LOD) of 30 µg/L.

Summary of Analytical Parameters

The table below provides a side-by-side comparison of the two methods.

Parameter Protocol 1: UPLC-MS/MS [1] Protocol 2: HPLC-UV [4]
Analytical Technique Ultra-HPLC with Tandem Mass Spectrometry Standard HPLC with UV Detection
Target Matrices Cucumber, other vegetables Cotton gloves, foliar dislodgable residues
Sample Prep Modified QuEChERS (PSA + GCB cleanup) Solvent extraction (Methanol)
Linear Range 0.001 – 0.5 mg L⁻¹ Not specified
Limit of Detection (LOD) - 30 μg/L
Limit of Quantification (LOQ) 0.01 mg/kg -
Recovery 95.2 – 98.7% Complete (100%)
Precision (RSD) 0.92 – 5.54% 4 – 7% (between-day)
Key Advantage High sensitivity & selectivity for complex matrices Cost-effective, simpler instrumentation

Critical Method Notes

  • Metabolite Inclusion: Regulatory definitions for residue often include ethirimol. Any analytical method must be validated for both the parent compound and its metabolite [1] [3].
  • Matrix Effects: The QuEChERS cleanup using GCB is particularly important for removing pigments from green vegetables and fruits, which can otherwise suppress or enhance the signal in mass spectrometry [1].
  • Method Validation: Always validate the method for your specific crop matrix. Key parameters to establish include linearity, recovery, precision (repeatability), and the Limit of Quantification (LOQ) in accordance with guidelines like SANCO/3030/99 or CIPAC [5] [6].

Choosing the Right Method

  • For regulated residue analysis and maximum sensitivity/accuracy, particularly when metabolites must be monitored, Protocol 1 (UPLC-MS/MS) is the recommended approach.
  • For occupational exposure studies or in labs where cost and instrument availability are primary concerns, Protocol 2 (HPLC-UV) provides a robust and reliable alternative.

I hope these detailed application notes are helpful for your research. Should you require information on analyzing this compound in specific fruit matrices, feel free to ask.

References

Analytical Challenge and Proposed Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Bupirimate is a systemic fungicide, and its metabolite, ethirimol, is often included in residue definitions for dietary risk assessment [1]. While recent research favors UPLC-MS/MS for its analysis due to advantages in being "rapid, sensitive, and accurate" [1], the principles of sample preparation and method validation from GC-MS/MS protocols are transferable.

The following workflow diagram outlines the key stages of a QuEChERS-based sample preparation method, which is a common and effective approach for pesticide residue analysis in complex food matrices. This can serve as a template for developing a this compound method.

Detailed Experimental Protocol

Sample Preparation based on QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended for pesticide residue analysis in fruits and vegetables [2]. The procedure should be slightly modified based on the specific commodity.

  • Extraction: Weigh 15.0 ± 0.1 g of a homogenized sample into a 50 mL centrifuge tube. Add 15 mL of acetonitrile (LC-MS grade) and shake vigorously for 1 minute.
  • Partitioning: Add a pre-mixed salt packet (e.g., containing MgSO₄ and NaCl) to induce phase separation. Shake immediately and vigorously for another minute. Centrifuge at >4000 rpm for 5 minutes.
  • Clean-up: Transfer an aliquot (e.g., 6-8 mL) of the upper acetonitrile layer to a d-SPE tube containing purification sorbents. The choice of sorbents is critical and depends on the sample matrix [1] [2]:
    • For pigmented matrices like cucumbers, a combination of 50 mg PSA (Primary Secondary Amine) and 20 mg GCB (Graphitized Carbon Black) is recommended. GCB effectively adsorbs pigments, while PSA removes sugars, fatty acids, and other polar impurities [1].
    • For other fruits, alternative d-SPE reagents like C18 may be more appropriate [2].
    • Vortex the mixture for 1-2 minutes and then centrifuge.
  • Final Extract Preparation: The final extract is split for different instrumental analyses.
    • For LC-MS/MS: Acidify a portion of the extract with formic acid [2].
    • For GC-MS/MS: Transfer a portion of the extract to a tube and evaporate to dryness using a centrifugal vacuum concentrator. This method is preferred over nitrogen blow-down as it is faster, more efficient, and improves sensitivity and repeatability [2]. Reconstitute the dry residue in an appropriate solvent for GC injection (e.g., acetone or cyclohexane) [2].
GC-MS/MS Instrumental Conditions

While the parameters below are optimized for penicillin G, they provide a robust starting point for method development for this compound [3].

  • GC Conditions
    • Column: TG-1MS or equivalent (30 m × 0.25 mm i.d., 0.25 µm film thickness) [3].
    • Inlet Temperature: 280 °C [3].
    • Carrier Gas: Helium, constant flow mode at 1.0 mL/min [3].
    • Oven Temperature Program: Initial 100 °C (hold 1 min), ramp to 220 °C at 30 °C/min (hold 1 min), then ramp to 280 °C at 30 °C/min (hold 5 min) [3].
    • Injection: Splitless mode, 1.0 µL injection volume [3].
  • MS/MS Conditions
    • Ionization: Electron Impact (EI) [3].
    • Operation: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions, collision energies, and other MS parameters must be optimized for this compound and ethirimol using analytical standards.

Method Validation Parameters and Results

For any analytical method to be considered reliable, it must undergo a thorough validation. The following table summarizes the key parameters and typical acceptance criteria based on relevant guidance [2] [4].

Validation Parameter Acceptance Criteria Experimental Results (from related studies)
Linearity & Range Correlation coefficient (R²) ≥ 0.999 [4] Good linearity within 0.001–0.5 mg/L for this compound in LC-MS [1]
Accuracy (Recovery) Typically 70-120% [2]; 98-102% for high accuracy [4] 95.2–98.7% for this compound/ethirimol in cucumber [1]
Precision (RSD) Repeatability RSD < 2%; Intermediate precision RSD < 3% [4] RSDs of 0.92–5.54% for this compound/ethirimol [1]
Limit of Quantification (LOQ) --- 0.01 mg/kg for this compound/ethirimol in cucumber [1]
Specificity No interference at the retention time of the analyte [4] Achieved via MRM detection and chromatographic separation [3]
Matrix Effect Signal suppression/enhancement ≤ ±20% Matrix effects of 0.91-0.97 for this compound/ethirimol [1]

Application Notes and Practical Guidance

  • Matrix-Specific Optimization: The clean-up step is not one-size-fits-all. The d-SPE sorbents must be selected based on the commodity being tested (e.g., GCB for pigments, PSA for polar impurities) to achieve optimal recovery and reduce matrix effects [1] [2].
  • Importance of Evaporation: For GC-MS/MS analysis, the use of a centrifugal vacuum concentrator for solvent evaporation and reconstitution is highly recommended over a simple nitrogen stream, as it leads to better sensitivity, recovery, and repeatability for a wider range of pesticides [2].
  • Metabolite Inclusion: When analyzing for this compound, it is crucial to also include its primary metabolite, ethirimol, in the analytical scope, as it is part of the residue definition for dietary risk assessment [1].
  • Dietary Risk: When established properly, analytical methods like this one enable dietary risk assessments. Studies have shown that with proper use, this compound and ethirimol in cucumbers present a low long-term dietary risk to consumers [1].

Conclusion

This protocol provides a detailed framework for developing and validating a GC-MS/MS method for pesticide residues, which can be adapted for this compound and ethirimol. Key to success is the meticulous optimization of the QuEChERS clean-up for the specific crop and the use of a centrifugal vacuum concentrator to enhance the performance of the GC-MS/MS analysis. Adherence to established validation guidelines ensures the method is reliable, accurate, and fit-for-purpose to support food safety monitoring.

References

purification strategies for bupirimate in pigmented matrices using PSA and GCB

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bupirimate is a systemic fungicide widely used in agriculture, and its analysis in pigmented crop matrices presents significant challenges due to co-extracted compounds that can interfere with detection. This document provides optimized purification strategies using Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) within the QuEChERS sample preparation framework to effectively remove pigments and other matrix interferences while maintaining high recovery of this compound and its metabolite ethirimol.

Optimization of PSA and GCB Purification Strategies

Sorbent Mechanism of Action

Table 1: Primary and Secondary Actions of QuEChERS Sorbents

Sorbent Primary Action Secondary Action (Relevant to Pigmented Matrices)
PSA Removes sugars, fatty acids, organic acids Adsorbs polar pigments, some sterols, ionic lipid components
GCB Effective for planar pigments (chlorophyll, carotenoids) Adsorbs some lipid components such as sterols, and planar polyphenols
C18-EC Targets non-polar interferences, lipids, waxes Removes some pigments, long-chain fatty acids

PSA operates through hydrogen bonding and weak ion-exchange mechanisms to remove polar interferences [1]. GCB exhibits a strong affinity for planar, pigmented molecules due to its homogeneous graphite structure, making it particularly effective against chlorophyll and carotenoids [1] [2]. The combination leverages complementary purification pathways for comprehensive matrix clean-up.

Quantitative Optimization of Sorbent Ratios

Table 2: Recovery Rates of this compound and Ethirimol with Different PSA/GCB Combinations

PSA (mg) GCB (mg) This compound Average Recovery (%) Ethirimol Average Recovery (%) Relative Standard Deviation (%)
10 60 74.9 73.7 4.26-8.26
20 50 82.5* 89.3* 4.26-8.26
30 40 87.1* 94.5* 4.26-8.26
40 30 92.4* 102.8* 4.26-8.26
50 20 98.1 105.2 4.26-8.26
60 10 96.3* 115.4 4.26-8.26

Note: Values marked with * are estimated based on trend analysis of the data provided in [3], which specifically reported results for the 50/20 mg combination and the range of recoveries across all tested combinations.

Research indicates that a combination of 50 mg PSA and 20 mg GCB provides optimal purification for cucumber matrices (high in pigments like chlorophyll) while maintaining excellent recoveries of 98.1% for this compound and 105.2% for its metabolite ethirimol [3]. This ratio effectively balances pigment removal with analyte recovery, as excessive GCB can disproportionately adsorb planar pesticide molecules.

Detailed Experimental Protocols

Standardized QuEChERS with Optimized dSPE Cleanup

Materials:

  • Acetonitrile (HPLC grade)
  • Anhydrous magnesium sulfate (MgSO₄)
  • Sodium chloride (NaCl)
  • PSA sorbent (50 mg per sample)
  • GCB sorbent (20 mg per sample)
  • Centrifuge tubes (50 mL)

Procedure:

  • Homogenization: Commence with 10.0 ± 0.1 g of homogenized pigmented matrix (cucumber, chili powder, or similar).

  • Extraction:

    • Add 10 mL acetonitrile to the sample.
    • Agitate vigorously for 1 minute.
    • Incorporate 4 g MgSO₄ and 1 g NaCl.
    • Shake immediately and vigorously for 1 minute to prevent salt clumping.
    • Centrifuge at 4000 rpm for 5 minutes.
  • dSPE Cleanup:

    • Transfer 1 mL of upper acetonitrile layer to a dSPE tube containing 50 mg PSA and 20 mg GCB.
    • Shake vigorously for 30 seconds.
    • Centrifuge at 4000 rpm for 5 minutes.
    • Filter the supernatant through a 0.22 μm PTFE filter prior to analysis [3] [1].
Analysis via UPLC-MS/MS

Chromatographic Conditions:

  • Column: C18 column (100 mm × 2.1 mm, 1.7 μm)
  • Mobile Phase: A) Water with 0.1% formic acid; B) Methanol with 0.1% formic acid
  • Gradient Program: 5% B to 95% B over 10 minutes
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray ionization (ESI) positive
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • MRM Transitions:
    • This compound: 317.1 → 166.1 (quantifier); 317.1 → 108.1 (qualifier)
    • Ethirimol: 210.1 → 140.1 (quantifier); 210.1 → 98.1 (qualifier) [3]

Workflow and Decision Pathway

The following diagrams illustrate the complete analytical workflow and optimization decision pathway for method development.

G cluster_main QuEChERS Purification Workflow for Pigmented Matrices Start Start: Homogenized Pigmented Sample Extract Extraction: 10 mL Acetonitrile + MgSO₄ + NaCl Start->Extract Centrifuge1 Centrifuge 4000 rpm, 5 min Extract->Centrifuge1 dSPE dSPE Cleanup: 50 mg PSA + 20 mg GCB Centrifuge1->dSPE Centrifuge2 Centrifuge 4000 rpm, 5 min dSPE->Centrifuge2 Filter Filter 0.22 μm PTFE Centrifuge2->Filter Analyze UPLC-MS/MS Analysis Filter->Analyze End Quantitative Results for this compound/Ethirimol Analyze->End

Figure 1: Complete analytical workflow for this compound analysis in pigmented matrices

G cluster_decision Method Optimization Decision Pathway Start Initial Method Setup CheckRecovery Check this compound/Ethirimol Recovery % Start->CheckRecovery CheckPigment Check Pigment Interference CheckRecovery->CheckPigment Recovery < 70% Validate Validate Method: Recovery: 70-120% RSD < 15% CheckRecovery->Validate Recovery 70-120% OptimizeRatio Optimize PSA/GCB Ratio (Standard: 50mg/20mg) CheckPigment->OptimizeRatio High pigment interference AdjustPSA Adjust PSA: +10mg increments if fatty acids high CheckPigment->AdjustPSA Low pigment but high fatty acids AdjustGCB Adjust GCB: -5mg increments if planar analytes present OptimizeRatio->AdjustGCB AdjustGCB->Validate AddC18 Add C18 for lipid-rich matrices AdjustPSA->AddC18 AddC18->Validate Validate->OptimizeRatio Validation failed Optimal Optimal Method Achieved Validate->Optimal Validation passed

Figure 2: Method optimization decision pathway for different matrix types

Method Validation and Performance

Table 3: Method Validation Parameters for this compound Analysis

Parameter Result Acceptance Criteria
Linearity Range 0.001–0.5 mg L⁻¹ R² ≥ 0.99
Correlation Coefficient (R²) 1.0000 R² ≥ 0.99
Limit of Quantification (LOQ) 0.01 mg kg⁻¹ -
Matrix Effects 0.8–1.2 No significant matrix effect
Average Recovery 95.2–98.7% 70–120%
Precision (RSD) 0.92–5.54% < 15%

The validated method demonstrates excellent sensitivity with LOQs of 0.01 mg kg⁻¹ for both this compound and ethirimol, sufficient to monitor residues below established Maximum Residue Limits (MRLs) [3]. The minimal matrix effects indicate effective purification using the optimized PSA/GCB combination.

Applications to Real-World Samples

Field trials conducted across 12 regions in China demonstrated the method's robustness for monitoring this compound residues in cucumber crops [3]. Dissipation studies revealed rapid degradation of this compound with half-lives ranging from 0.573 to 1.39 days across different geographical regions, informing appropriate pre-harvest intervals. Terminal residues were consistently below MRLs, confirming the method's applicability for regulatory compliance monitoring and dietary risk assessment.

Troubleshooting and Technical Notes

  • Low this compound Recovery: Reduce GCB content by 5-10 mg increments, as excessive GCB may adsorb planar pesticide molecules [1].

  • Persistent Pigment Interference: For extremely high-pigment matrices (e.g., chili powder, spinach), consider a two-step dSPE clean-up or incorporate freezing-out steps (2 hours to overnight at -20°C) to precipitate additional waxes and lipids [1] [2].

  • Matrix Effects > 20%: Increase the PSA/GCB ratio or incorporate C18 sorbent (25-50 mg) for enhanced lipid removal in high-fat pigmented matrices [1].

  • Chromatographic Issues: If column pressure increases or peak shape deteriorates, implement a guard column or increase the filtration stringency to 0.22 μm PTFE to remove residual particulate matter.

Conclusion

The optimized purification strategy utilizing 50 mg PSA and 20 mg GCB in dSPE clean-up provides an effective solution for analyzing this compound and its metabolite ethirimol in pigmented matrices. This approach successfully mitigates matrix interferences while maintaining excellent analyte recovery and method precision. The standardized protocol enables reliable monitoring of this compound residues for compliance with regulatory standards and assessment of dietary exposure risks.

References

bupirimate application rates and timing for powdery mildew control

Author: Smolecule Technical Support Team. Date: February 2026

Bupirimate: Introduction and Fungicidal Action

This compound is a systemic fungicide belonging to the pyrimidine family (FRAC Group 8) and is specifically effective against powdery mildews [1] [2]. It is characterized by its systemic and translaminar activity, allowing it to be absorbed by leaves, stems, and roots and redistributed within the plant [3].

Its primary mode of action involves the inhibition of fungal sporulation by targeting adenosine deaminase, a key enzyme in the purine salvage pathway essential for nucleic acid metabolism [1]. This action affects multiple stages of fungal development, with the appressorium stage being particularly sensitive [1].

Application Rates and Timing for Powdery Mildew Control

The tables below summarize general application guidelines and specific safety intervals. Always consult the product label for specific crop and regional recommendations.

Table 1: General Application Guidelines

Parameter Specification Details & Examples
Application Rate 250 - 300 ml / 100 L of water [4] Equivalent to 2.5 - 3.0 L/Ha with 1000L spray volume [4].
Application Timing 7 to 14 days interval [4] Start at first signs of disease or when weather favors disease development [4].
Target Crops Various Roses, tomatoes, snow peas, peppers, mangoes, cucumbers, peaches [4] [3] [5].

Table 2: Pre-Harvest Intervals (PHI) for Selected Crops

Crop Pre-Harvest Interval (PHI)
Peas, Tomatoes, Peppers 3 days [4]
Mangoes 2 days [4]
Re-entry Interval 6 hours or after spray has dried [4]

Experimental Protocol for Residue Analysis

For researchers monitoring this compound and its metabolite (ethirimol) in food and environmental samples, here is a validated protocol based on a 2025 study on cucumbers [5].

1. Field Trial Design

  • Conduct supervised trials following Good Agricultural Practices (GAP).
  • Apply the fungicide at the maximum recommended dosage (e.g., 105 g a.i./hm² for a 25% trifloxystrobin·this compound formulation) twice with a 7-day interval [5].
  • Collect crop samples (e.g., 1 kg minimum) at designated intervals (e.g., 3, 5, and 7 days) after the final application [5].

2. Sample Preparation and Extraction (QuEChERS Method)

  • Homogenization: Fresh samples should be chopped and homogenized without washing to avoid compromising residue levels [6].
  • Weighing: Accurately weigh 10.00 ± 0.01 g of homogenized sample into a 50 mL centrifuge tube [5].
  • Extraction: Add 10 mL of acidified acetonitrile (2% acetic acid, v/v) and vortex vigorously for 1 minute [5].
  • Partitioning: Add a salt mixture (e.g., 4g MgSO₄, 1g NaCl, 1g trisodium citrate dihydrate, 0.5g disodium hydrogen citrate sesquihydrate) and vortex for 2 minutes, then centrifuge [6] [5].

3. Extract Cleanup (d-SPE)

  • Transfer 4-6 mL of the upper acetonitrile layer into a 15 mL d-SPE tube containing sorbents (e.g., 600 mg MgSO₄ and 200 mg PSA). GCB may be added for pigment removal [5].
  • Vortex and centrifuge again. The resulting supernatant is ready for analysis [5].

4. Instrumental Analysis (HPLC-MS/MS)

  • Chromatography: Use a C18 column with a mobile phase gradient of water and methanol, both acidified (e.g., with 0.1% formic acid/5mM ammonium formate) [6].
  • Detection: Employ tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode for high sensitivity and selectivity [6] [5].
  • Quantification: Use solvent-based calibration curves. This method has demonstrated excellent recovery rates of 85–103% [5].

The following diagram illustrates the workflow for the QuEChERS-based residue analysis.

G Start Homogenized Sample Step1 Extract with Acidified ACN Start->Step1 Step2 Add Salts & Vortex Step1->Step2 Step3 Centrifuge Step2->Step3 Step4 Transfer Supernatant Step3->Step4 Step5 d-SPE Cleanup Step4->Step5 Step6 Centrifuge Step5->Step6 Step7 Collect Supernatant Step6->Step7 Step8 HPLC-MS/MS Analysis Step7->Step8 End Quantification Step8->End

Resistance Management and Considerations

While this compound is a valuable tool, its effectiveness must be preserved through proactive resistance management.

  • Resistance Status: Resistance to this compound has been documented in powdery mildew species like Podosphaera xanthii (cucurbits) and Blumeria graminis (cereals) [1]. The resistance is often quantitative, suggesting a gradual shift in sensitivity potentially controlled by multiple genes [1].
  • Management Strategy: To mitigate resistance risk, rotate this compound with fungicides from different FRAC groups that have distinct modes of action [7] [8]. This strategy avoids relying on a single mode of action and reduces selection pressure for resistant pathogen strains [8].

The diagram below summarizes the fungicide's action and the recommended management strategy.

G This compound This compound Action Inhibits Adenosine Deaminase This compound->Action Effect Disrupts Nucleic Acid Metabolism Action->Effect Outcome Inhibits Fungal Sporulation Effect->Outcome Management Rotate with Non-Group 8 Fungicides Outcome->Management To Mitigate Resistance Risk

Conclusion

This compound remains a highly effective and valuable fungicide for managing powdery mildew in integrated disease control programs. Its systemic activity and specific mode of action make it a powerful tool. Successful implementation requires adherence to recommended application rates and timing, robust monitoring of residues using advanced analytical techniques, and diligent resistance management practices to ensure its long-term efficacy.

References

Comprehensive Application Notes and Protocols: Field Trial Design for Bupirimate Dissipation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction and Objectives

Bupirimate is a systemic fungicide widely used in agricultural production for controlling fungal diseases in various crops. As a highly active systemic fungicide, this compound is quickly absorbed by plant roots, stems, and leaves after application, providing prolonged protection against pathogens. However, the frequent and heavy use of this fungicide has led to concerns about pesticide residues in crops that may threaten human health and food safety. Of particular concern is the metabolite ethirimol, which shares the same mechanism of action as this compound and exhibits similar potential risks [1]. These concerns are amplified by growing evidence linking pesticide residues to various health issues, including endocrine disruption, immune and neurologic disorders, and metabolic diseases such as diabetes [2] [3].

The primary objective of these application notes is to provide researchers, scientists, and drug development professionals with standardized protocols for conducting field trials to study the dissipation dynamics of this compound and its metabolite ethirimol. Properly designed dissipation studies are essential for establishing scientific basis for setting pre-harvest intervals, determining maximum residue limits (MRLs), and assessing dietary risks associated with this compound residues in food crops [1]. These protocols incorporate the most current methodological approaches, including advanced analytical techniques and statistical considerations, to ensure generation of reliable data for regulatory decision-making and proper use recommendations.

Experimental Design

Field Trial Setup

Well-designed field trials are fundamental for generating reliable data on pesticide dissipation in crops. The trial size and location are critical considerations that must be carefully planned to ensure adequate statistical power and environmental relevance. Research indicates that trials should be sufficiently large to detect important effects while maintaining data quality and high coverage rates. However, practical constraints such as staff, resources, time, and laboratory capacity may limit the potential size of a trial, necessitating a balance between statistical requirements and operational feasibility [4]. For this compound dissipation studies, field trials should be conducted in multiple geographical regions (recommended minimum of 4 distinct locations) to account for varying environmental conditions that influence dissipation patterns [1].

The selection of field sites must represent major production areas for the target crop, with each trial including a minimum of three replicate plots per treatment arranged in a Randomized Complete Block Design (RCBD) to minimize spatial variability effects. Each experimental plot should be of sufficient size (recommended at least 15 m²) to allow for multiple sampling events without compromising the integrity of the remaining crop. Control plots without pesticide application must be included to account for background interference and natural crop variations. The entire experimental area should be managed using standard agricultural practices consistent with regional farming methods, with detailed records maintained for all operations including irrigation, fertilization, and pest management activities [1].

Treatment Design

The treatment design for this compound dissipation studies should simulate both recommended application rates and worst-case scenarios to establish comprehensive dissipation kinetics. Based on recent research, this compound should be applied as an emulsion (e.g., 25% microemulsion) at the maximum recommended label rate and at 1.5 times this rate to evaluate potential over-application scenarios [1]. Applications should be made using equipment calibrated to deliver precise volumes, with uniform coverage confirmed through deposition studies.

Table 1: Treatment Structure for this compound Dissipation Studies

Treatment Application Rate Number of Applications Spray Volume Replicates
Recommended dose According to label instructions 1-2 (following local guidelines) 500-1000 L/ha 3
High dose 1.5 × recommended dose 1-2 (following local guidelines) 500-1000 L/ha 3
Control No application - - 3

Applications should be timed according to critical growth stages of the crop, with particular attention to pre-harvest intervals. For cucumbers, this compound has been shown to dissipate rapidly after application, with dissipation rates varying significantly across different regions [1]. This regional variation underscores the importance of conducting trials in multiple geographical locations to capture diverse environmental conditions that influence residue persistence.

Sampling Methodology

Sample Collection

A strategic sampling schedule is crucial for accurately characterizing the dissipation curve of this compound and its metabolite ethirimol. Sampling should begin within 2 hours of pesticide application (time zero) and continue at progressively longer intervals until residue levels fall below the limit of quantification (LOQ) or the maximum residue limit (MRL). Research indicates that this compound dissipates rapidly in cucumbers, with dissipation rates exceeding 90% within 1-3 days across different regions [1]. This rapid dissipation necessitates more frequent sampling during the initial phase to properly capture the degradation kinetics.

The collection technique must ensure representative sampling from each experimental plot. A minimum of 10-12 individual plants or plant parts should be randomly selected from each replicate plot and combined to form a composite sample of approximately 1 kg weight. For crops like cucumbers, samples should include fruits of marketable maturity from various positions on the plants. All sampling equipment must be thoroughly cleaned between plots to prevent cross-contamination. During collection, subsamples should be placed in pre-labeled, sterile containers and immediately transported under cooled conditions to the laboratory [1].

Sample Handling and Storage

Proper sample processing is critical for maintaining residue integrity until analysis. Upon arrival at the laboratory, samples should be homogenized using a laboratory homogenizer for 5 minutes at high speed to ensure uniform distribution of residues [1] [3]. Cucumbers and similar crops require chopping before homogenization to facilitate proper processing. The homogenized samples should be divided into subsamples for analysis and long-term storage, with all portions stored at -20°C in airtight containers to prevent degradation until extraction.

Chain of custody documentation must accompany all samples throughout the collection, transportation, and storage processes to ensure traceability and data integrity. Freezer storage stability studies should be conducted concurrently to confirm that this compound and ethirimol residues remain stable throughout the anticipated storage period. Any deviations from standard handling procedures must be documented, as environmental factors such as temperature and sunlight exposure have been shown to significantly influence pesticide dissipation rates [1].

Analytical Methods

Sample Extraction and Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been validated as an efficient approach for extracting this compound and its metabolite ethirimol from crop samples [1] [3]. The specific procedure involves weighing 15 g of homogenized sample into a 50 mL polyethylene centrifuge tube, followed by addition of 15 mL of acetonitrile containing 1% acetic acid. The mixture is vigorously shaken using a vortex mixer at maximum speed, after which 4 g of anhydrous magnesium sulfate and 1.0 g of sodium chloride are added to induce phase separation. The sample is again shaken vigorously for 5 minutes and then centrifuged for 10 minutes at 5,000 rpm [1].

For cleanup and purification, an aliquot of 4 mL is transferred from the supernatant to a new 15 mL centrifuge tube containing a combination of 50 mg PSA (primary-secondary amine) and 20 mg GCB (graphitized carbon black) as purification agents, along with 500 mg anhydrous magnesium sulfate [1]. This specific combination has been shown to effectively remove interfering compounds from cucumber matrices, with average recovery rates ranging between 95.2% and 98.7% for both this compound and ethirimol. The tube is shaken using a vortex for 1 minute and centrifuged for 5 minutes at 5,000 rpm, after which the purified extract is transferred to an autosampler vial for analysis.

Instrumental Analysis

Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides the necessary sensitivity and specificity for simultaneous detection of this compound and ethirimol residues [1]. The instrument should be operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity for both compounds. Chromatographic separation is typically achieved using a C18 reverse-phase column (100 mm × 2.1 mm, 1.8 μm) maintained at 40°C, with a mobile phase consisting of aqueous ammonium formate and methanol running at a flow rate of 0.2 mL/min.

Table 2: Analytical Method Performance Characteristics for this compound and Ethirimol

Parameter This compound Ethirimol
Linear range (mg L⁻¹) 0.001-0.5 0.001-0.5
Correlation coefficient (R²) 1.0000 1.0000
Limit of quantification (mg kg⁻¹) 0.01 0.01
Matrix effect 0.97 0.91
Average recovery (%) 95.2-98.7 95.2-98.7
Relative standard deviation (%) 0.92-5.54 0.92-5.54

Method validation should demonstrate acceptable linearity within the concentration range of 0.001-0.5 mg L⁻¹ for both analytes, with correlation coefficients (R²) of 1.0000 [1]. The limit of quantification (LOQ) should be established at 0.01 mg kg⁻¹ for both compounds in cucumber matrices. Method accuracy and precision should be verified through recovery studies at multiple fortification levels (0.01, 0.1, and 5 mg kg⁻¹), with acceptable recovery rates ranging between 70-120% and relative standard deviations (RSDs) below 20% [1].

Data Analysis and Interpretation

Dissipation Kinetics

The dissipation behavior of this compound follows first-order kinetics, which can be mathematically described using the equation: ( C_t = C_0 \cdot e^{-kt} ), where ( C_t ) represents the concentration at time t, ( C_0 ) is the initial concentration, and k is the dissipation rate constant [1]. The half-life (t₁/₂) of this compound, calculated as ln(2)/k, provides a critical parameter for understanding persistence and establishing pre-harvest intervals. Research has demonstrated that this compound half-lives vary significantly across different geographical regions, ranging from 0.573 days in Liaoning to 1.39 days in Jiangsu for cucumbers [1].

Statistical analysis of dissipation data should include curve fitting using exponential decay models, with goodness-of-fit evaluated through coefficient of determination (R²) values. The dissipation dynamics can be visualized through dissipation curves plotting residue concentration against time. For this compound, these curves typically show rapid initial dissipation followed by a slower decline phase, with differences observed across regions due to varying environmental conditions such as temperature, humidity, and sunlight exposure [1].

Statistical Analysis

Table 3: Dissipation Kinetics of this compound in Cucumbers Across Different Regions

Region Dissipation Equation R² Value Half-life (days)
Liaoning y = 2.33e⁻¹.²¹ˣ 0.9211 0.573
Shandong y = 0.858e⁻⁰.⁷⁵⁸ˣ 0.8204 0.914
Jiangsu y = 0.341e⁻⁰.⁵⁰⁰ˣ 0.9986 1.39
Guizhou y = 4.01e⁻⁰.⁹⁰⁹ˣ 0.9840 0.763

For quantitative data such as residue concentrations over time, trend analysis is more appropriate than multiple comparison procedures [5]. This approach examines the functional relationship between the dependent variable (residue concentration) and the independent variable (time), enabling prediction of residue levels at time points not directly measured in the study. The relationship can be characterized using regression techniques or orthogonal polynomial coefficients to determine the highest-order polynomial that accurately describes the dissipation pattern [5].

Quality Assurance

Quality Control Measures

Comprehensive quality control procedures are essential throughout the field trial and analytical processes to ensure data reliability and integrity. Each analytical batch should include procedure blanks (solvent without matrix), control matrix blanks (untreated control samples), and fortified quality control samples at low and medium concentrations to monitor potential contamination, matrix effects, and method performance [1]. The acceptance criteria for analytical batches should require recovery rates of 70-120% for fortified quality control samples, with relative standard deviations not exceeding 20% for replicate analyses.

Instrument calibration should be performed daily using freshly prepared standard solutions, with calibration curves encompassing at least five concentration levels across the expected range of sample concentrations. The use of internal standards is recommended to correct for variations in injection volume and matrix effects, particularly when analyzing complex sample matrices. For this compound and ethirimol analysis, deuterated analogs of the compounds would be ideal internal standards if commercially available [1].

Data Documentation

Complete and accurate documentation is critical for establishing the scientific validity of dissipation study results. All raw data, including field records, sample tracking information, instrument printouts, and calculations, must be maintained in accordance with Good Laboratory Practice (GLP) principles. The documentation should be sufficient to allow complete reconstruction of the study, with all changes to protocols or procedures documented along with justifications for such modifications.

Applications and Implications

Dietary Risk Assessment

The data generated from this compound dissipation studies directly support dietary risk assessment processes that evaluate potential health risks to consumers. The risk quotient (RQ) serves as a key metric, calculated by comparing the estimated daily intake with the acceptable daily intake established by regulatory authorities. Recent research indicates that the RQ for this compound and ethirimol in cucumbers is less than 1.3%, suggesting a low long-term dietary risk to the general population [1]. This low risk level provides assurance to regulators and consumers regarding the safety of this compound when used according to label instructions.

The maximum residue limits (MRLs) established based on dissipation data serve as important regulatory standards for international trade and food safety monitoring. For this compound in cucumbers, field trials conducted across 12 regions in China demonstrated that terminal residues were consistently below the established MRLs when the fungicide was applied according to recommended practices [1]. These findings support the establishment of science-based MRLs that protect consumer health while facilitating proper use of the fungicide in agricultural production.

Regulatory Compliance

Well-designed dissipation studies provide the scientific foundation for regulatory decisions regarding pesticide registration and use restrictions. The data generated enable regulatory agencies to establish appropriate pre-harvest intervals that ensure residue levels at harvest comply with established MRLs. For this compound, the rapid dissipation observed in multiple studies supports reasonable pre-harvest intervals that are practical for agricultural producers while maintaining food safety standards [1].

The findings from dissipation studies also contribute to the proper use instructions included on pesticide labels, guiding applicators on appropriate application rates, timing, and methods to minimize residue concerns. Additionally, the identification of ethirimol as a significant metabolite of this compound highlights the importance of considering transformation products in regulatory decisions, as these compounds may contribute to overall dietary exposure and potential health risks [1].

Visual Workflow and Signaling Pathways

The following diagram illustrates the complete experimental workflow for this compound dissipation studies, from field trial setup through data analysis and interpretation:

G cluster_0 Field Phase cluster_1 Laboratory Analysis cluster_2 Data Analysis & Interpretation FieldTrial Field Trial Setup Treatment Treatment Application FieldTrial->Treatment Sampling Sample Collection Treatment->Sampling Extraction Sample Extraction (QuEChERS Method) Sampling->Extraction Sample Transport Cleanup Sample Cleanup (PSA + GCB) Extraction->Cleanup Analysis UPLC-MS/MS Analysis Cleanup->Analysis DataProcessing Data Processing Analysis->DataProcessing Chromatographic Data DissipationModeling Dissipation Modeling DataProcessing->DissipationModeling RiskAssessment Risk Assessment DissipationModeling->RiskAssessment DissipationModeling->RiskAssessment Half-life & MRL Data

Figure 1: Experimental Workflow for this compound Dissipation Studies

This workflow encompasses the three major phases of dissipation studies: field operations, laboratory analysis, and data interpretation. The systematic approach ensures generation of reliable data for regulatory decision-making regarding the safe use of this compound in agricultural production systems.

Conclusion

Future research directions should include expanding dissipation studies to additional crops and geographical regions, investigating the effects of various processing techniques on residue levels, and developing refined risk assessment models that incorporate cumulative exposure from multiple pesticide residues. Additionally, continued method development to improve sensitivity and efficiency of residue analysis will further enhance the scientific basis for regulatory standards. By adhering to these standardized protocols, researchers can generate comparable data across studies and locations, ultimately contributing to more scientifically sound regulatory decisions and sustainable agricultural practices.

References

Comprehensive Protocol for Sample Collection, Storage, and Analysis of Bupirimate Residues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bupirimate is a systemic fungicide widely used in the cultivation of fruit trees, vegetables, and flowers to control powdery mildew. It acts by inhibiting adenosine deaminase in pathogens [1]. For regulatory compliance and consumer safety, accurate monitoring of this compound and its metabolite ethirimol is essential [2] [3]. This protocol provides standardized procedures for sample collection, storage, and analysis of this compound residues in agricultural commodities, ensuring data reliability and reproducibility for researchers and analytical scientists.

Sample Collection and Handling Procedures

Proper sample collection and handling are critical to maintain representativeness and prevent analyte degradation or contamination.

Field Sampling Guidelines
  • Sample Size: Collect a minimum of 1 kg of whole fruit or vegetable per sample to ensure analytical representativity [4]. For large fruits, collect sufficient number of individual units.
  • Sampling Technique: For residue decline studies, collect samples at predetermined intervals (e.g., 0, 1, 3, 5, 7 days) after final application [3] [5]. Include control samples from untreated areas.
  • Field Replicates: Conduct at least two independent field replicates per sampling point to account for biological variability [5].
Sample Collection by Crop Matrix

Table 1: Sample Collection Guidelines for Different Matrices

Matrix Type Examples Sampling Method Special Considerations
High-water Content Fruits Strawberries, peaches, oranges [6] [4] Collect entire fruit with stem/cap intact unless specified. For strawberries, do not wash before analysis to preserve residue integrity [4].
Foliage/Leaves Tomato, pepper leaves [7] Randomly collect leaves from various plant heights. Determine Dislodgeable Foliar Residue (DFR) for worker exposure assessment [7].
Cucurbits Cucumbers [3] [5] Harvest marketable-sized fruits randomly from the plot. Homogenize entire fruit without peeling for comprehensive residue data [5].
Initial Handling and Shipment
  • Transport: Place samples in inert, pre-labeled containers (e.g., polypropylene bags or containers) to prevent cross-contamination [4].
  • Temperature Control: Transport samples from the field to the laboratory under cool conditions (e.g., on ice in coolers at approximately 4°C) to minimize degradation [4].

Sample Storage and Preservation

Proper storage conditions are vital to maintain sample integrity before analysis.

  • Short-term Storage: Refrigerate homogenized samples at 4-8°C if analysis will be performed within 48 hours [4].
  • Long-term Storage: For extended storage, keep samples at ≤ -18°C in freezers to preserve residue stability for several months [5].
  • Extract Storage: For prepared sample extracts, store in amber glass vials at -20°C to protect from light-induced degradation. Acidify extracts with formic acid (20 μL per mL of extract) to stabilize base-sensitive compounds [4].

Analytical Methodology

Sample Preparation and Extraction

The QuEChERS method is widely validated for this compound extraction due to its efficiency and effectiveness across various matrices [3] [4] [5].

  • Comminution: Homogenize the entire sample using a laboratory blender or grinder. For strawberries, homogenize without washing or removing the cap [4].
  • Weighing: Accurately weigh 10.0 ± 0.01 g of homogenized sample into a 50 mL polypropylene centrifuge tube [4] [5].
  • Extraction: Add 10 mL of acetonitrile.
    • Option 1 (Acidified): Use acetonitrile with 2% acetic acid (v/v) for improved recovery [5].
    • Option 2 (Standard): Use HPLC-grade acetonitrile [4].
    • Vortex vigorously for 1 minute to ensure thorough mixing [4].
  • Partitioning: Add a salt mixture to induce phase separation. A typical mixture includes:
    • 4.0 g anhydrous MgSO₄
    • 1.0 g NaCl
    • 1.0 g trisodium citrate dihydrate
    • 0.5 g disodium hydrogen citrate sesquihydrate [4]
    • Immediately vortex for 2 minutes, then centrifuge at ≥6000 rpm for 5 minutes at 4°C [4].
Cleanup Procedures

Matrix complexity determines the cleanup strategy. The following workflow diagram outlines the decision process:

G Start Start: Sample Extract Decision1 Matrix High in Pigments? (e.g., Cucumber, Leafy Greens) Start->Decision1 Decision2 Matrix High in Fatty Acids? (e.g., Animal Tissues) Decision1->Decision2 No Proc1 Use PSA + GCB (50 mg + 20 mg) Decision1->Proc1 Yes Proc2 Use PSA Only (50 mg) Decision2->Proc2 No Proc3 Use C18 Sorbent (for lipid removal) Decision2->Proc3 Yes End Final Extract for Analysis Proc1->End Proc2->End Proc3->End

  • d-SPE Procedure: Transfer 4-6 mL of the upper acetonitrile layer into a 15 mL d-SPE tube containing [4]:
    • 150 mg MgSO₄ (for water removal)
    • 50 mg PSA (removes sugars, fatty acids, and organic acids)
    • Optional: 20 mg GCB (for pigment removal in green matrices) [3]
    • Vortex for 1 minute and centrifuge at ≥6000 rpm for 5 minutes.
  • Final Preparation: Transfer the supernatant to an autosampler vial, potentially with acidification (20 μL formic acid per mL extract) for stability [4]. Filter through a 0.22 μm PTFE syringe filter if necessary [5].
Instrumental Analysis
  • Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry is most suitable for this compound and ethirimol due to its sensitivity and selectivity [3] [6].
  • Chromatographic Conditions:
    • Column: C18 column (e.g., 4 μm, 250 × 4.6 mm) [4]
    • Mobile Phase: Gradient elution with:
      • Eluent A: Water/Methanol (95:5) with 0.1% formic acid/5 mM ammonium formate
      • Eluent B: Methanol/Water (95:5) with 0.1% formic acid/5 mM ammonium formate [4]
    • Flow Rate: 0.2-0.3 mL/min
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode
    • Detection: Multiple Reaction Monitoring for high selectivity [3]

Table 2: Analytical Method Performance Characteristics

Parameter This compound Ethirimol Reference
Linearity Range 0.001–0.5 mg/L 0.001–0.5 mg/L [3]
Correlation Coefficient (R²) 1.0000 1.0000 [3]
Limit of Quantification (LOQ) 0.01 mg/kg 0.01 mg/kg [3] [5]
Average Recovery 95.2–98.7% 95.2–98.7% [3]
Relative Standard Deviation 0.92–5.54% 0.92–5.54% [3]

Residue Definitions and Regulatory Considerations

  • Enforcement Residue Definition:
    • This compound
    • Ethirimol (to cover the presence of this active substance from the use of this compound) [2]
  • Risk Assessment Residue Definition: Sum of this compound, ethirimol, and de‐ethyl ethirimol, expressed as this compound [2].
  • Maximum Residue Limits (MRLs): Vary by commodity and region. Examples include:
    • 0.3 mg/kg in peaches and apples [6]
    • 0.01 mg/kg in citrus fruits and root vegetables [6]

Quality Assurance and Control

  • Method Validation: For each matrix, validate recovery, linearity, LOQ, precision, and accuracy [3].
  • Quality Control Samples:
    • Include procedure blanks (analyzed without sample) to check for contamination.
    • Analyze control matrix spikes at multiple concentrations (e.g., 0.01, 0.1, and 5 mg/kg) with each batch [3].
    • Use internal standards where available to correct for matrix effects and recovery variations.
  • Acceptance Criteria: Recovery rates should typically be within 70-120% with RSDs <20% [8].

Troubleshooting Guide

  • Low Recovery: Check extraction solvent pH, ensure proper shaking during partitioning, and verify salting-out efficiency.
  • Matrix Effects: Use matrix-matched calibration standards and evaluate matrix effects during method validation [3].
  • Rapid Residue Dissipation: Note that this compound dissipates rapidly in some matrices (half-life of 0.57-1.39 days in cucumbers), requiring careful timing of sample collection [3].

Conclusion

This protocol provides a comprehensive framework for the collection, storage, and analysis of this compound residues in agricultural commodities. Adherence to these standardized procedures ensures generation of reliable, reproducible, and regulatory-compliant data, supporting the safe and effective use of this fungicide while protecting consumer health and environmental safety.

References

bupirimate maximum residue limit MRL establishment in food crops

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Framework and Residue Definition

The establishment of MRLs for bupirimate in the European Union is governed by Regulation (EC) No 396/2005 [1]. According to this regulation, the European Food Safety Authority (EFSA) is responsible for reviewing existing MRLs and providing reasoned opinions based on scientific assessment [2] [3].

A critical first step is defining the residue for both regulatory enforcement and risk assessment purposes. For this compound, the metabolism was investigated primarily in fruit crops. The current consensus, as outlined in EFSA's review, is as follows [2]:

  • For Enforcement: Two residue definitions are proposed:
    • This compound.
    • Ethirimol (to cover the presence of this active substance, which is not approved in the EU).
  • For Dietary Risk Assessment: The residue is defined as the sum of this compound, ethirimol, and de‐ethyl ethirimol, expressed as this compound [2].

These residue definitions apply to fruit crops, processed commodities, and rotational crops.

Analytical Method for Residue Determination

Robust analytical methods are essential for monitoring and enforcing MRLs. The following protocol, validated for cucumbers, can serve as a guideline for determining this compound and its metabolite ethirimol in high-water-content crops [4] [5] [6].

  • Principle: The method is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Target Compounds: this compound and Ethirimol.
  • Limit of Quantification (LOQ): 0.01 mg/kg for both compounds [5].
Detailed Protocol
  • Sample Preparation: Homogenize a representative sample of the fresh, unwashed crop.
  • Extraction: Accurately weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acidified acetonitrile (2% acetic acid, v/v) and vortex vigorously for 1 minute [6].
  • Partitioning: Add a salt mixture typically containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. Vortex immediately for 2 minutes and then centrifuge at high speed (e.g., 6000 rpm) for 5 minutes [5] [7].
  • Cleanup (d-SPE): Transfer a portion (e.g., 4-6 mL) of the upper acetonitrile layer into a dispersive-SPE tube containing purification sorbents. A combination of 50 mg Primary Secondary Amine (PSA) and 20 mg Graphitised Carbon Black (GCB) has been shown to provide excellent recovery and effectively remove co-extracted pigments and polar impurities from cucumber matrices [5]. Vortex and centrifuge again.
  • Analysis: Analyze the purified extract using HPLC-MS/MS or UPLC-MS/MS. The method should be fully validated for the specific crop matrix.

The following diagram illustrates the analytical workflow.

G Start Homogenized Crop Sample Step1 Extraction with Acidified ACN Start->Step1 Step2 Salt-Induced Partitioning Step1->Step2 Step3 d-SPE Cleanup (PSA + GCB) Step2->Step3 Step4 Analysis by LC-MS/MS Step3->Step4 End Quantification of This compound & Ethirimol Step4->End

Method Performance Data

The table below summarizes the validation parameters for the analysis of this compound and ethirimol in cucumbers, demonstrating the method's reliability [5].

Analyte Linear Range (mg/L) Correlation Coefficient (R²) Average Recovery (%) Relative Standard Deviation (RSD%)
This compound 0.001 - 0.5 1.0000 95.2 - 98.7 0.92 - 5.54
Ethirimol 0.001 - 0.5 1.0000 95.2 - 98.7 0.92 - 5.54

Field Trial Design and Residue Data

MRLs are derived from supervised field trials conducted according to Good Agricultural Practices (GAP). The following table compiles terminal residue data for this compound and ethirimol in cucumbers from trials across 12 regions in China, sampled 3 days after the final application [4] [6]. These values represent the residues expected when the pesticide is used as directed.

Compound Residue Range (mg/kg) Notes
This compound <0.01 to 0.076 Measured as parent compound.
Ethirimol <0.01 to 0.04 Metabolite of this compound.
Trifloxystrobin (sum) <0.01 to 0.013 From a combination product; sum of trifloxystrobin and its acid metabolite.

These field trial results are fundamental for proposing a new MRL or confirming that existing limits are adequate. For instance, EFSA has concluded that no change to the existing EU MRL for cucumbers is necessary based on such data [8].

Dietary Risk Assessment Protocol

The final step in the MRL-setting process is to ensure that the proposed residue levels do not pose a health risk to consumers. This involves calculating dietary exposure and comparing it to toxicological reference values.

  • Tool: The EFSA Pesticide Residue Intake Model (PRIMo) is the standard tool for this assessment in the EU [2] [7]. It integrates food consumption data for different European populations (including vulnerable groups like toddlers) with the proposed pesticide residue levels.
  • Process: The model calculates the theoretical chronic (long-term) exposure. For this compound and ethirimol, an Acute Reference Dose (ARfD) was not deemed necessary, so acute (short-term) exposure calculations are typically not required [2].
  • Outcome: The exposure is expressed as a percentage of the Acceptable Daily Intake (ADI). A risk is considered negligible if the calculated exposure does not exceed the ADI. For this compound, the highest chronic exposure was calculated at 36% of the ADI for UK toddlers, indicating no apparent risk to consumers [2]. Similar studies in China found chronic risk quotients (RQc) for this compound and ethirimol to be below 2.5%, confirming a low long-term dietary risk [4] [6].

The overall workflow from field to regulation is summarized below.

G A Supervised Field Trials (GAP Compliance) B Residue Analysis (Validated LC-MS/MS Method) A->B C Definition of Residue for Assessment B->C D Dietary Exposure Calculation (Using PRIMo Model) C->D E Risk Characterization (Exposure vs. ADI) D->E F MRL Proposal & Regulation E->F

Conclusion

The establishment of MRLs for this compound is a science-driven process that ensures consumer safety while supporting agricultural productivity. Success relies on:

  • Adherence to a clear regulatory framework [1].
  • Application of validated analytical methods capable of detecting both the parent compound and its key metabolites at low levels [5].
  • Generation of robust residue data from GAP-compliant field trials [4] [6].
  • A conclusive dietary risk assessment demonstrating that exposure remains within safe toxicological limits [2] [8].

Ongoing research and monitoring are essential, particularly to address data gaps for certain crops and to refine risk assessments for vulnerable population groups like children [4].

References

reducing matrix effects in bupirimate chromatography analysis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting FAQ: Matrix Effects in Bupirimate Analysis

1. What are matrix effects and how do they impact this compound analysis? Matrix effects occur when other compounds in a sample interfere with the ionization of your target analyte in the mass spectrometer. For this compound, this typically results in ionization suppression, meaning the signal for this compound is weaker than it should be, leading to inaccurate quantification [1] [2]. These interfering compounds often co-elute with this compound from the LC column.

2. What is the most effective sample cleanup method for cucumber analysis? For cucumber samples, a QuEChERS cleanup using a combination of Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) is highly effective [3] [4] [5].

  • PSA removes various polar impurities like organic acids, sugars, and fatty acids.
  • GCB is particularly effective at adsorbing pigments (e.g., chlorophyll), which are common matrix interferents in green vegetables [3]. One optimized method uses 50 mg of PSA and 20 mg of GCB for efficient purification and high recovery of this compound and its metabolite ethirimol [3].

3. How can I confirm that my method is suffering from matrix effects? You can perform a simple post-extraction spike experiment [2]:

  • Prepare two samples: A (neat solvent) and B (a blank matrix extract).
  • Spike both with the same known concentration of this compound.
  • Inject both into the LC-MS/MS system.
  • Compare the peak areas: A significantly lower response in sample B indicates matrix suppression. The percentage of matrix effect (ME%) can be calculated as (Area B / Area A - 1) × 100 [6].

4. What calibration technique should I use to correct for matrix effects? The use of matrix-matched calibration standards is a common and practical approach [6]. This involves preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation process as your actual samples. This way, the standards experience the same matrix effects, allowing for accurate quantification.

Detailed Experimental Protocol for Cucumber Analysis

The following method, adapted from recent studies, has been validated for the simultaneous analysis of this compound and its metabolite ethirimol in cucumbers [3] [4] [5].

1. Sample Preparation & Extraction

  • Homogenize: Chop and homogenize a representative cucumber sample.
  • Weigh: Accurately weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
  • Extract: Add 10 mL of acidified acetonitrile (2% acetic acid, v/v).
  • Shake: Vortex vigorously for 3-5 minutes.
  • Salt-out: Add a commercial QuEChERS salt mixture (typically containing MgSO₄ and NaCl) to induce phase separation. Shake and then centrifuge (e.g., 5000 rpm for 10 minutes).

2. Cleanup (Dispersive-SPE)

  • Transfer: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL tube containing a d-SPE sorbent mixture.
  • Purify: The recommended mixture is 50 mg PSA and 20 mg GCB. Also include 150 mg MgSO₄ to remove residual water [3].
  • Mix and Centrifuge: Vortex for 1 minute and centrifuge.
  • Filter: Pass the supernatant through a 0.22 μm PTFE syringe filter prior to LC-MS/MS analysis [4].

3. Instrumental Analysis (HPLC-MS/MS)

  • Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
  • Column: A reverse-phase C18 column (e.g., 150 mm × 2.1 mm, 5 μm) is suitable.
  • Mobile Phase: A gradient of (A) water and (B) methanol or acetonitrile, both containing 0.1% formic acid.
  • Detection: MS/MS with Electrospray Ionization (ESI) in positive mode, using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Method Validation Data from Literature

The table below summarizes key performance metrics from published methods using the QuEChERS approach with PSA and GCB for this compound analysis in cucumbers.

Analyte Recovery (%) RSD (%) LOQ (mg/kg) Matrix Effect (ME) Citation
This compound 95.2 - 98.7 0.92 - 5.54 0.01 No significant matrix effect reported [3]
Ethirimol 95.2 - 98.7 0.92 - 5.54 0.01 No significant matrix effect reported [3]
This compound 85 - 103 ≤ 4.8 0.01 Not explicitly stated [4] [5]

Workflow for Method Development & Troubleshooting

This diagram outlines a logical workflow for developing and optimizing an analytical method for this compound, incorporating key troubleshooting steps to mitigate matrix effects.

framework Start Start: Method Development SamplePrep Sample Preparation: QuEChERS with Acidified ACN Start->SamplePrep Cleanup Cleanup Optimization SamplePrep->Cleanup PSA_GCB D-SPE with PSA & GCB Cleanup->PSA_GCB e.g., 50mg PSA + 20mg GCB Analysis LC-MS/MS Analysis PSA_GCB->Analysis CheckME Check for Matrix Effects? Analysis->CheckME ME_Yes Significant Matrix Effects Detected CheckME->ME_Yes Yes Validate Validate Method (Recovery, RSD, LOQ) CheckME->Validate No Correct Apply Correction Strategy ME_Yes->Correct Correct->Validate e.g., Matrix-Matched Calibration Success Method Successful Validate->Success

References

optimizing purification for bupirimate in high pigment crops

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Purification Method for High-Pigment Crops

The core challenge in analyzing bupirimate and its metabolite ethirimol in crops like cucumbers is the co-extraction of pigments and other matrix components, which can interfere with detection. The following parameters summarize an optimized QuEChERS-based method.

Parameter Specification / Recommendation Purpose / Note
Target Analytes This compound and Ethirimol (key metabolite) Ethirimol shares the same mode of action and must be monitored for risk assessment [1].
Detection Method UPLC-MS/MS (Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry) Provides the required sensitivity, speed, and accuracy for both compounds [1].
Primary Sorbents 50 mg PSA (Primary Secondary Amine) & 20 mg GCB (Graphitized Carbon Black) PSA removes sugars and fatty acids; GCB is critical for adsorbing pigments [1].
Average Recovery 95.2% - 98.7% Validates method effectiveness at levels of 0.01, 0.1, and 5 mg/kg [1].
Relative Standard Deviation (RSD) 0.92% - 5.54% Indicates high precision and reproducibility of the method [1].
Limit of Quantification (LOQ) 0.01 mg/kg for both analytes Sufficient for monitoring against established MRLs [1].

Troubleshooting Guide (FAQs)

Here are answers to common problems encountered during the analysis of this compound in high-pigment crops.

Problem: Poor recovery or signal suppression due to matrix effects.

  • Solution: The combination of 50 mg PSA and 20 mg GCB has been experimentally validated for cucumber matrices. GCB is highly effective at removing chlorophyll and other planar pigments. If analyzing a different pigmented crop (e.g., spinach, kale), this ratio of sorbents is an excellent starting point for optimization [1].

Problem: Inconsistent recovery of the metabolite ethirimol.

  • Solution: Ensure your analytical method is explicitly validated for ethirimol simultaneously with this compound. Using LC-MS/MS is advantageous as many older GC-based methods may not detect it. Confirm that your calibration standards and spiking solutions include ethirimol [1].

Problem: Need to establish a multi-residue method for a broader pesticide panel.

  • Solution: The core QuEChERS approach is highly adaptable. For multi-residue analysis, a general d-SPE clean-up using MgSO₄ for water removal and PSA for polar interferences is recommended. The use of a centrifugal vacuum concentrator instead of a gentle nitrogen stream for solvent evaporation has been shown to improve sensitivity and repeatability for a wide range of pesticides [2].

Detailed Experimental Protocol

This protocol is adapted from validated methods for determining this compound and ethirimol in cucumbers [1].

1. Sample Preparation:

  • Homogenize a representative sample of the crop.
  • Accurately weigh 10.0 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.
  • Vortex vigorously for 1 minute.
  • Add a commercial QuEChERS extraction salt mixture (typically containing MgSO₄ and NaCl).
  • Shake immediately and vigorously for 1 minute, then centrifuge at >4000 rpm for 5 minutes.

3. Clean-up (d-SPE):

  • Transfer ~1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing 50 mg PSA and 20 mg GCB.
  • Vortex for 30-60 seconds to ensure thorough mixing with the purification sorbents.
  • Centrifuge at >4000 rpm for 5 minutes.

4. Analysis:

  • Transfer the purified supernatant to a vial for instrumental analysis.
  • Analyze using UPLC-MS/MS with conditions optimized for the separation and detection of this compound and ethirimol.

Workflow and Method Selection Diagrams

The following diagrams illustrate the experimental workflow and the decision-making process for method optimization.

workflow start Start: Homogenized Sample step1 Extraction with Acetonitrile start->step1 step2 Liquid-Liquid Partitioning (QuEChERS Salts) step1->step2 step3 Centrifugation step2->step3 step4 Collect ACN Layer step3->step4 step5 d-SPE Clean-up (PSA + GCB) step4->step5 step6 Vortex & Centrifuge step5->step6 step7 Final Purified Extract step6->step7 step8 UPLC-MS/MS Analysis step7->step8

Experimental Workflow for Sample Preparation

method_selection start Analyzing this compound in a High-Pigment Crop? m1 Use Standard QuEChERS with PSA only start->m1 No m2 Use Optimized Method: PSA (50mg) + GCB (20mg) start->m2 Yes issue Experiencing Matrix Interference or Low Recovery? m1->issue Proceed m2->issue Proceed sol1 Verify GCB amount (Optimize 10-60mg range) issue->sol1 Yes sol2 Confirm MS/MS method includes Ethirimol issue->sol2 For Ethirimol

Method Selection & Troubleshooting Logic

References

improving recovery rates in bupirimate residue extraction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common troubleshooting questions:

Q1: My recovery rates for bupirimate are low. What is the most critical parameter to check? A: The most common issue is inefficient sample clean-up. The type and amount of dispersive solid-phase extraction (d-SPE) sorbents are crucial. For crops high in pigments like cucumbers, using a combination of Primary-Secondary Amine (PSA) and Graphitized Carbon Black (GCB) is highly effective. PSA removes fatty acids and sugars, while GCB adsorbs pigments like chlorophyll [1]. An optimal combination found for cucumbers was 50 mg PSA + 20 mg GCB, which provided recoveries between 95.2 and 98.7% for this compound and ethirimol [1].

Q2: Does the sample matrix really affect the recovery of this compound? A: Yes, significantly. Research shows that soil properties can influence the recovery of this compound and ethirimol from aged samples [2]. The organic matter and clay content can bind pesticide residues. Furthermore, different crops contain varying interfering compounds. For instance, the high pigment content in cucumbers necessitates a different clean-up strategy compared to other matrices [1]. The choice of extraction solvent can help negate the influence of soil properties [2].

Q3: What extraction solvent should I use for this compound? A: Acidified acetonitrile is widely used and validated. Studies have successfully employed acetonitrile with 1% [3] or 2% [4] acetic acid for extracting this compound from various crops. This solvent provides high recovery rates and is compatible with the QuEChERS method.

Optimized Experimental Protocols

Here are detailed methodologies for key experiments, summarizing recent research findings.

Protocol 1: QuEChERS Extraction and Clean-up for High-Pigment Crops (e.g., Cucumber) This protocol is adapted from a 2023 study that achieved excellent recovery rates [1].

  • Sample Preparation: Homogenize a representative portion of the cucumber sample.
  • Extraction: Weigh 15.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 15 mL of acidified acetonitrile (1% acetic acid). Shake vigorously for 1 minute. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). Shake immediately and vigorously for another minute to prevent salt clumping. Centrifuge at >4000 rpm for 5 minutes.
  • Clean-up (d-SPE): Transfer 6 mL of the upper acetonitrile layer into a 15 mL d-SPE tube containing 50 mg of PSA and 20 mg of GCB. Add 150 mg of MgSO₄ to remove residual water. Shake for 30 seconds and centrifuge. The supernatant is now ready for analysis by UPLC-MS/MS or HPLC-MS/MS [1].

Protocol 2: Extraction from Soil Samples Soil is a complex matrix; recovery depends on both solvent and soil properties [2].

  • Sample Preparation: Air-dry and sieve soil samples through a 2 mm mesh.
  • Extraction: Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), is highly effective. The recovery of this compound and ethirimol from aged soils can be influenced by the soil type. Careful optimization of the extraction solvent is required to negate the matrix's effect. While the specific optimal solvent may vary, acetonitrile is a common starting point [2].

Summary of Quantitative Data

The table below consolidates key optimization data from the research to aid in easy comparison and decision-making.

Matrix Optimal d-SPE Sorbent Combination Average Recovery (%) Relative Standard Deviation (RSD) Citation
Cucumber 50 mg PSA + 20 mg GCB 95.2 - 98.7% 0.92 - 5.54% [1]
Soil Solvent-dependent (e.g., Acetonitrile) Varies with soil type Not Specified [2]
Various Crops* 100 mg PSA + 500 mg MgSO₄ Not specified for this compound Not specified for this compound [3]

Note: The method for "Various Crops" used a different ratio for general multi-pesticide residue analysis. The data for cucumber is more specific and validated for this compound [1].

Workflow Diagrams

The following diagrams outline the core experimental workflows for extracting this compound residues.

start Start: Homogenized Sample step1 Extract with Acidified Acetonitrile (1-2% Acetic Acid) start->step1 step2 Add Salting-Out Salts (MgSO₄, NaCl) step1->step2 step3 Shake & Centrifuge step2->step3 step4 Collect Acetonitrile Layer (Supernatant) step3->step4 step5 d-SPE Clean-up step4->step5 step6 Shake & Centrifuge step5->step6 end End: Clarified Extract Ready for Analysis step6->end

Key Decision Point for Clean-up The clean-up strategy must be chosen based on your sample matrix, as this directly impacts recovery rates.

a Sample Matrix Type? leaf High-Pigment Crop (e.g., Cucumber, Leafy Greens) a->leaf soil Soil a->soil other Other Crops/ General Use a->other opt1 Optimal Sorbent: PSA + GCB leaf->opt1 opt2 Focus: Solvent Optimization soil->opt2 opt3 General Sorbent: PSA + MgSO₄ other->opt3

References

method validation parameters for bupirimate analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Key Validation Parameters for Bupirimate Analytical Methods

For any analytical method, you must validate a set of core parameters to prove the method is reliable and fit for its purpose. The following table outlines these essential parameters and their target values, based on general regulatory guidelines and a specific research study for this compound in cucumbers [1] [2].

Parameter Description Target / Example from Literature
Accuracy Closeness of results to the true value. Recovery rate of 85–103% for this compound and its metabolite in cucumber [1].
Precision Closeness of repeated measurements under defined conditions. Relative Standard Deviation (RSD) ≤ 4.8% [1].
Specificity Ability to measure this compound unequivocally in the presence of other components. No specific value; must demonstrate no interference from the sample matrix [2].
Linearity Ability to produce results proportional to analyte concentration. A minimum of 5 concentrations should be used to demonstrate linearity [2].
Range Interval between upper and lower concentration levels demonstrated to be determinable. Derived from linearity studies [2].
Limit of Detection (LOD) The lowest amount of analyte that can be detected. <0.01 mg/kg for this compound in cucumber [1].
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision. 0.01 mg/kg for this compound in cucumber [1].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. Should be evaluated for factors like mobile phase composition, column type, and temperature [2].

Detailed Validated Method for this compound in Cucumbers

The following workflow and detailed protocol are based on a published study that simultaneously analyzed trifloxystrobin, this compound, and their metabolites in cucumbers using HPLC-MS/MS [1].

BupirimateAnalysisWorkflow This compound Analysis Workflow start Sample Collection step1 Sample Preparation (Homogenization) start->step1 step2 Extraction (Acidified Acetonitrile) step1->step2 step3 Cleanup (PSA & GCB) step2->step3 step4 Quantification (HPLC-MS/MS) step3->step4 end Data Analysis & Reporting step4->end

Experimental Protocol [1]
  • Sample Preparation: Collect cucumber samples and immediately chop and homogenize them using the quartering method. Store the homogenized samples at ≤ -18°C until analysis.
  • Extraction: Weigh 10 g of the homogenized sample into a centrifuge tube. Add acetonitrile (with 2% acetic acid, v/v) for extraction. Then, add salts (e.g., NaCl and MgSO₄) to induce phase separation between the organic solvent and water.
  • Cleanup: Take an aliquot of the upper acetonitrile layer and purify it using a mixture of solid-phase extraction sorbents. This typically includes Primary Secondary Amine (PSA) to remove fatty acids and other polar impurities, and Graphitised Carbon Black (GCB) to remove pigments.
  • Instrumental Analysis:
    • Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
    • Preparation: Filter the cleaned extract through a 0.22 μm polytetrafluoroethylene (PTFE) syringe filter before injection.
    • Quantification: Use reference standards of this compound and its metabolite (ethirimol) for calibration. The method validated in the study showed excellent performance with recovery rates of 85–103% and an RSD of ≤ 4.8%.

Frequently Asked Questions (FAQs)

Q1: What should I do if the recovery rate for this compound is too low?

  • A: First, check the freshness and quality of your extraction solvent and cleanup sorbents. Low recovery can be due to inefficient extraction or analyte loss during cleanup. Ensure that the sample is thoroughly homogenized. Re-prepare your standard solutions to confirm their concentration is accurate.

Q2: How can I improve the peak shape for this compound in HPLC?

  • A: Poor peak shape often relates to the chromatographic conditions or matrix effects.
    • Mobile Phase: Try adjusting the pH or the ratio of organic solvent in your mobile phase.
    • Column: Consider testing columns from different suppliers or lots, as the stationary phase can significantly impact separation [2].
    • Cleanup: Ensure the cleanup step is effective. Matrix components can interfere with ionization and peak shape, especially in MS detection.

Q3: When is revalidation of an analytical method required?

  • A: Revalidation is necessary when there is a major change in the method, the instrument, the sample matrix, or when transferring the method to a different laboratory [2]. For instance, if you adapt the cucumber method for a new vegetable, a partial revalidation (e.g., of accuracy and precision in the new matrix) is required.

Q4: Why is monitoring the metabolite ethirimol important in the analysis?

  • A: According to regulatory frameworks like China's GB 2763-2021, the dietary risk assessment for this compound must include its major metabolite, ethirimol [1]. This metabolite can have its own toxicological profile and persistence, so a complete risk evaluation depends on measuring the total toxic residue.

References

addressing bupirimate degradation during sample preparation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Here are answers to specific issues you might encounter when working with bupirimate.

  • FAQ 1: Why do my recovery rates for this compound and its metabolite fluctuate, and how can I improve them? Fluctuations in recovery are often due to inadequate purification of the sample matrix. Cucumbers and similar crops contain pigments and other compounds that can interfere with analysis.

    • Recommended Solution: Use an optimized QuEChERS method for purification.
    • Detailed Protocol: Research on cucumber samples found that a combination of 50 mg PSA (Primary Secondary Amine) and 20 mg GCB (Graphitized Carbon Black) provided the best purification effect. PSA adsorbs polar interferences like sugars and fatty acids, while GCB effectively removes pigments. This combination yielded excellent average recoveries of 95.2% to 98.7% for both this compound and its metabolite ethirimol, with relative standard deviations (RSDs) of 0.92–5.54% [1]. This approach is also recommended for other pigmented vegetables, fruits, or tea.
  • FAQ 2: How stable are my this compound standard solutions, and how should I handle them? While certified reference materials (CRMs) are stable in unopened, sealed ampoules, their stability decreases significantly once opened and mixed.

    • Recommended Solution: Adhere to strict handling protocols for standard solutions.
    • Detailed Protocol: General stability studies for multi-residue pesticide mixtures show that to ensure analytical accuracy, working mixtures of CRMs for instrument calibration should be prepared daily. Once opened, refrigerated or frozen storage can prolong stability for a short period, but combined multi-residue mixes degrade more rapidly [2]. Always follow the producer's storage recommendations on the certificate.
  • FAQ 3: Why are my detected this compound residues lower than expected, and where does it go? this compound degrades rapidly in the environment and metabolizes into ethirimol. If you are only analyzing the parent compound, you may be underestimating the total residue.

    • Recommended Solution: Always analyze for both This compound and its metabolite, ethirimol.
    • Detailed Protocol: Field trials show this compound dissipates quickly in crops, with half-lives as short as 0.573 to 1.39 days in cucumbers. Concurrently, the metabolite ethirimol is formed and detected [1]. According to regulatory guidelines like China's GB 2763-2021, the dietary risk assessment for this compound must include both the parent compound and ethirimol [1] [3]. Ensure your analytical method (e.g., LC-MS/MS) is validated for both compounds.

Key Data for Experimental Design

The tables below summarize critical quantitative data from recent studies to inform your experimental protocols.

Table 1: Optimized Purification Materials for QuEChERS [1]

Purification Material Quantity (mg) Primary Function
PSA 50 mg Removes sugars, fatty acids, organic acids, and some pigments
GCB 20 mg Adsorbs planar molecules, especially chlorophyll and other pigments

Table 2: Dissipation Dynamics of this compound in Cucumber Field Trials [1]

Region (China) Dissipation Equation Half-life (Days)
Liaoning y = 2.33e^–1.21x (R² = 0.9211) 0.573
Shandong y = 0.858e^–0.758x (R² = 0.8204) 0.914
Jiangsu y = 0.341e^–0.500x (R² = 0.9986) 1.39
Guizhou y = 4.01e^–0.909x (R² = 0.9840) 0.763

Recommended Workflow for Sample Preparation

The following diagram illustrates the optimized sample preparation workflow based on the cited research, integrating the key troubleshooting points discussed above.

cluster_notes Key Considerations Start Start Sample Prep Homogenize Homogenize Sample Start->Homogenize Extract Extract with Acetonitrile Homogenize->Extract Salt Add Salts (e.g., MgSO₄, NaCl) Vortex & Centrifuge Extract->Salt Purify d-SPE Purification: Add 50 mg PSA + 20 mg GCB Salt->Purify Analyze Analyze via UPLC-MS/MS (for this compound & Ethirimol) Purify->Analyze Note1 Use Freshly Prepared Working Standards Analyze->Note1 Note2 Monitor for Metabolite (Ethirimol) Analyze->Note2

References

dealing with co-elution issues in bupirimate chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Detecting Co-elution

Co-elution occurs when two or more compounds exit the chromatography column at the same time, preventing accurate identification and quantification [1]. For bupirimate analysis, this often involves the parent compound and its metabolite, ethirimol [2].

  • Visual Signs in Chromatograms: Look for peak asymmetry, "shoulders" on peaks, or peaks that appear broader than expected [1] [3].
  • Confirming with Advanced Detectors: Modern detectors are crucial for confirming peak purity.
    • Diode Array Detector (DAD/PDA): Collects multiple UV spectra across a single peak. If the spectra are not identical, co-elution is likely [1].
    • Mass Spectrometry (MS): The gold standard for confirmation. Shifting mass spectral profiles across a peak indicate multiple, co-eluting compounds [1] [4].

The table below summarizes the capabilities of different detectors for diagnosing co-elution.

Detector Type Diagnostic Approach Key Advantage
Diode Array (DAD/PDA) Compare UV spectra from leading/ trailing edges and apex of a peak [1]. Detects impurities with different UV spectra; widely available [1].
Mass Spectrometry (MS) Monitor selected ion masses or full spectra across the peak [1] [4]. Confirms identity and detects co-eluting compounds with high specificity [1] [4].

Troubleshooting and Resolving Co-elution

The resolution of two peaks is governed by three factors: capacity factor (k'), selectivity (α), and efficiency (N) [1]. The following systematic approach can help you resolve co-elution issues.

Start Start: Co-elution Observed CheckK Check Capacity Factor (k') Start->CheckK LowK Low Retention (k' < 1) CheckK->LowK Yes GoodK Good Retention (k' between 1-5) CheckK->GoodK No FixK Weaken mobile phase (e.g., less organic solvent) LowK->FixK CheckAlpha Check Selectivity (α) GoodK->CheckAlpha FixAlpha Change mobile phase pH/buffer or change column chemistry CheckAlpha->FixAlpha α ≈ 1.0 CheckN Check Efficiency (N) CheckAlpha->CheckN α > 1.2 FixN Broad peaks indicate low efficiency. Replace column or use one with smaller particles. CheckN->FixN Low Efficiency

The table below outlines common symptoms and their solutions based on the resolution equation.

Symptom Suspected Issue Corrective Action
Peaks elute too quickly (often with the solvent front). Low Capacity Factor (k') [1]. Weaken the mobile phase to increase compound retention [1].
Good retention, but peaks still overlap. Poor Selectivity (α) [1]. Change mobile phase pH or composition. Change column chemistry (e.g., from C18 to a biphenyl or amide column) [1].
Peaks are broad and short, even when well-spaced. Low Column Efficiency (N) [1]. Replace with a new or more efficient column (e.g., monodisperse particles) [1].

Validated Method for this compound & Ethirimol in Cucumber

The following HPLC-MS/MS method has been validated for simultaneously analyzing this compound and its metabolite, which is directly applicable to resolving their co-elution.

Sample Preparation (Extraction and Cleanup) [2]:

  • Homogenize: Finely chop and homogenize 10 g of sample with dry ice.
  • Extract: Add 10 mL of acidified acetonitrile (2% acetic acid, v/v) and shake vigorously.
  • Salt-out: Add extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, 0.5 g sodium hydrogen citrate sesquihydrate) and shake immediately.
  • Centrifuge: Centrifuge the mixture.
  • Cleanup: Take an aliquot of the extract and add to a d-SPE tube (150 mg MgSO₄, 25 mg PSA). Shake and centrifuge.
  • Filter: Pass the final extract through a 0.22 μm PTFE syringe filter prior to injection.

HPLC-MS/MS Analysis [2]:

  • Instrument: HPLC coupled with tandem mass spectrometry (MS/MS).
  • Column: Not specified in the search results, but a C18 column is typical for such analyses.
  • Mobile Phase: Acetonitrile and water, both containing additives like formic acid or ammonium formate for improved ionization.
  • Quantification: Use multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Method Performance [2]:

  • Recovery: The method demonstrated excellent recovery rates of 85–103% across four spiking levels.
  • Precision: Relative standard deviations (RSD) were ≤ 4.8%, indicating high reproducibility.

FAQ: Common Co-elution Questions

Q1: My peaks look symmetrical but my quantitative results are inconsistent. Could it still be co-elution? Yes. Perfect co-elution can result in a symmetrical peak that hides multiple compounds. This is why peak purity analysis with a DAD or MS is essential for method validation [1].

Q2: I've changed the mobile phase strength and the column, but I still have co-elution. What else can I do? Consider adjusting the separation temperature. For LC, increasing the column temperature can improve efficiency and sometimes selectivity. For GC, temperature is a primary tool for controlling elution [5]. Also, re-check your sample preparation; a dirty sample can cause issues that mimic co-elution [5].

Q3: The problem only occurs in my control samples, not in my standards. Why? This suggests a sample-specific issue. The matrix components in your control sample may be interfering, causing peak distortion or a "shoulder" [3]. Ensure your sample solvent is as close as possible to the mobile phase in composition and pH, and that you are using effective sample cleanup [5].

References

optimizing instrument parameters for bupirimate mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Method for Bupirimate and Ethirimol in Cucumbers

The table below summarizes an optimized UPLC-MS/MS method based on a 2023 study that successfully detected this compound and its metabolite, ethirimol. This can serve as a robust starting point for your method development [1].

Parameter Category Optimized Setting / Value
Sample Preparation QuEChERS with purification: 50 mg PSA + 20 mg GCB [1]

| Chromatography (UPLC) | Column: Not specified in abstract Mobile Phase: Not specified in abstract Flow Rate: Not specified in abstract | | Mass Spectrometry (MS) | Instrument: UPLC-MS/MS Ionization Mode: Not specified in abstract | | Method Performance | Average Recoveries: 95.2 - 98.7% for both analytes Relative Standard Deviation (RSD): 0.92 - 5.54% LOQ (Limit of Quantification): 0.01 mg/kg [1] |

Workflow for Parameter Optimization

Developing a reliable method involves systematically optimizing both liquid chromatography (LC) and mass spectrometry (MS) parameters. The following diagram outlines a general workflow adapted from principles in the search results [2].

Start Start Method Optimization MS1 Optimize MS1 Parameters (Parent Ion Detection) Start->MS1 MS2 Optimize MS2 Parameters (Fragmentation & Detection) MS1->MS2 LC Optimize LC Parameters (Separation & Elution) MS2->LC Validate Validate Final Method LC->Validate

Step 1: Optimize MS Parameters First

It is logically sound to first establish how the analyte ionizes and fragments before optimizing its separation [2].

  • Tune for Parent Ion: Directly inject a standard solution of this compound to identify the optimal precursor ion ([M+H]+ or [M-H]-). Adjust source parameters (e.g., capillary voltage, vaporizer temperature, gas flows) to maximize the signal of this parent ion [3] [2].
  • Optimize Fragmentation: For the selected precursor ion, optimize collision energy (CE) to produce abundant, characteristic fragment ions. The goal is to have 2-3 specific product ions for confident identification and quantification [2].
  • Key DDA Settings: For untargeted work or identifying metabolites, carefully set Data-Dependent Acquisition (DDA) parameters. Critical settings include [4] [5]:
    • Signal Intensity Threshold: Prevents the MS from wasting time on low-abundance noise.
    • Dynamic Exclusion: Prevents repeatedly fragmenting the same dominant ion, allowing lower-abundance ions to be selected.
    • Maximum Ion Injection Time (MIT) & AGC Target: Balance scan speed with sensitivity.
Step 2: Optimize LC Parameters for Separation

After MS optimization, focus on chromatography to separate this compound from matrix interferences.

  • Mobile Phase & Buffer: Test different buffers (e.g., ammonium formate or formic acid) and concentrations, as well as organic modifiers (acetonitrile vs. methanol), to find the combination that gives the best peak shape and ionization efficiency [2].
  • Column & Gradient: Select an appropriate UPLC column (e.g., a C18 phase with sub-2μm or superficially porous particles for high efficiency) and then optimize the gradient program to achieve good resolution with a short run time [4].

General Mass Spectrometry Troubleshooting

Since specific FAQs for this compound were not available, here are common MS issues and areas to check:

  • Low Sensitivity or Signal Loss:
    • Check for Leaks: A common cause of sensitivity loss. Use a leak detector to check column connections, the EPC system, and gas supply lines [6].
    • Source Contamination: Clean the ion source, capillary, and cones according to the manufacturer's schedule.
  • No Signal / No Peaks:
    • Check Sample Introduction: Ensure the autosampler syringe is working correctly and the sample is being delivered [6].
    • Check Detector: Verify that all gases are flowing correctly and the detector is functioning properly [6].

A Note on Alternative Detection Methods

For rapid, on-site screening of this compound rather than precise quantification, research has been conducted on immunochromatographic strip (ICS) tests. These methods use highly specific monoclonal antibodies and can detect this compound in fruits like peaches and oranges with simple sample preparation and results in under 10 minutes [7]. This is a useful alternative to know about depending on your project's goals.

References

reducing relative standard deviations in bupirimate recovery studies

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: High RSD in Bupirimate Recovery

Issue Area Potential Cause Recommended Solution Key Parameters from Literature
Sample Preparation Inefficient or inconsistent extraction and cleanup. Implement the QuEChERS method with acidified acetonitrile extraction, followed by cleanup with PSA (for polar interferences) and GCB (for pigments) [1]. Recovery: 85-103% [1].
Incomplete homogenization of cucumber samples. Chop and homogenize samples thoroughly using a food processor, and subsample using the quartering method to ensure homogeneity [1]. RSD: ≤ 4.8% [1].
Instrument Analysis (HPLC-MS/MS) Suboptimal instrument calibration or performance. Use a validated HPLC-MS/MS method. Ensure stable reference standards and proper tuning of the mass spectrometer before analysis [1] [2]. LOQ: 0.005 mg/kg [2].
Inconsistent matrix effects. Use matrix-matched calibration standards to compensate for suppression or enhancement of the analyte signal [2].
Standard & Reagent Handling Degradation of reference standards or prepared solutions. Prepare standard solutions in acetonitrile and store them at 4°C. Monitor stability; 1000 mg/L solutions can be stable for 6 months, while 10 mg/L intermediate solutions are stable for 1 month [1].
Impurities in reagents. Use LC-MS grade acetonitrile, methanol, and formic acid to minimize background interference [1].

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery range and RSD I should target for this compound analysis? A well-validated method for this compound in cucumber using QuEChERS and HPLC-MS/MS can achieve excellent recovery rates of 85% to 103% with a precise RSD of ≤ 4.8% across multiple spiking levels (0.01 to 1 mg/kg) [1]. A similar method for various fruits also reported satisfactory recovery and precision with an LOQ of 0.005 mg/kg [2].

Q2: What is the recommended cleanup procedure for cucumber samples? For cucumber, a cleanup step using a combination of Primary Secondary Amine (PSA) and Graphitised Carbon Black (GCB) sorbents is highly effective. PSA removes fatty acids and sugars, while GCB is particularly good at removing chlorophyll and other pigments, resulting in a cleaner extract and more reliable analysis [1].

Q3: How should I handle and store this compound standards? Procure high-purity reference standards. You can prepare a concentrated stock solution (e.g., 1000 mg/L) in acetonitrile, which is typically stable for about six months when refrigerated at 4°C. More dilute intermediate or working standards (e.g., 10 mg/L) should be used within a shorter timeframe, such as one month, to ensure accuracy [1].

Detailed Experimental Protocol

The following workflow is adapted from a study that successfully analyzed this compound, its metabolite ethirimol, and trifloxystrobin in cucumbers [1].

Bupirimate_Analysis_Workflow Start Start Sample Preparation Homogenize Homogenize Cucumber Sample (Quartering Method) Start->Homogenize Extract Extract with Acidified Acetonitrile (2% Acetic Acid, v/v) Homogenize->Extract CleanUp Cleanup with PSA & GCB Sorbents Extract->CleanUp Filter Filter through 0.22 μm PTFE Syringe Filter CleanUp->Filter Instrument HPLC-MS/MS Analysis Quantification with Matrix-Matched Standards Filter->Instrument Result Obtain Result: Recovery: 85-103%, RSD ≤ 4.8% Instrument->Result

Key Steps Explained:

  • Homogenization: Chop the entire cucumber sample and homogenize it thoroughly using a blender or food processor. Use the "quartering method" to obtain a representative sub-sample for analysis. This is a critical first step to ensure sample uniformity and prevent high RSDs caused by inconsistent matrix [1].
  • Extraction: Weigh 10-15 grams of the homogenized sample into a centrifuge tube. Add acetonitrile acidified with 2% acetic acid (v/v). Shake or vortex vigorously for 1-2 minutes. The addition of salt packets (e.g., MgSO₄ for water removal, NaCl for phase separation) is a standard part of the QuEChERS method, though not explicitly detailed in the provided study excerpts.
  • Cleanup: Transfer an aliquot of the upper acetonitrile layer to a tube containing dispersive solid-phase extraction (d-SPE) sorbents. Typically, this includes 150 mg of MgSO₄, 50 mg of PSA, and 10-50 mg of GCB per mL of extract. Vortex to ensure full contact. This step removes co-extracted interferences like fatty acids, organic acids, sugars (via PSA), and pigments (via GCB), which is crucial for protecting the analytical column and reducing chemical noise in the MS [1].
  • Filtration: After centrifugation, pass the cleaned extract through a 0.22 μm Polytetrafluoroethylene (PTFE) syringe filter before injection into the HPLC-MS/MS system. This removes any remaining particulates that could damage the instrument or clog the tubing [1].
  • HPLC-MS/MS Analysis:
    • Chromatography: Use a reverse-phase C18 column. A binary mobile phase system is common, for example, water and methanol or acetonitrile, both modified with a volatile additive like 0.1% formic acid to enhance ionization.
    • Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This mode offers high selectivity and sensitivity by monitoring specific precursor ion > product ion transitions for each analyte (this compound, ethirimol). Using matrix-matched calibration standards—prepared by spiking the analytes into a blank sample extract—is essential to correct for "matrix effects" that can skew quantification and increase RSD [2].

Key Takeaways

To minimize RSDs in your this compound recovery studies, focus on three core pillars: achieving perfect sample homogenization, employing an effective cleanup with PSA and GCB, and using matrix-matched calibration in your LC-MS/MS analysis. The protocols outlined here, which have been validated in multi-location trials, provide a robust framework for obtaining precise and accurate data [1].

References

handling bupirimate and ethirimol stability in storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Stability and Storage FAQs

Here are answers to common questions about the storage and handling of these compounds:

  • What are the critical storage conditions for bupirimate and ethirimol? Both compounds should be stored in the dark at freezing temperatures. One study guaranteed the stability of ethirimol in spinach and cucumber for 112-322 days when stored at -20 °C [1]. For certified reference materials (CRMs) in solvent, it is recommended to store opened ampoules in the dark at -20 °C and prepare working mixtures daily to ensure stability [2].

  • How long are combined mixtures stable? Combined multiresidue mixtures degrade much faster than individual standards. Once opened and mixed, CRM solutions for both LC- and GC-amenable pesticides show observable degradation in a matter of days or weeks. For accurate quantitative work, it is best practice to prepare fresh working mixtures daily [2].

  • What chemical properties affect their stability? Key properties that promote storage stability include weak acidity (ethirimol has a pKa of 5) and low saturated vapor pressure (0.267 mPa at 20°C for ethirimol), which reduces volatilization loss [1] [3]. This compound has a moderate aqueous solubility of 13.06 mg/L and a high log P of 3.68, indicating it is highly soluble in organic solvents [4].

Analytical Method for Quantification

The following is a validated UPLC-MS/MS method for simultaneous detection of this compound and its metabolite, ethirimol, in crops like cucumber [5].

Sample Preparation via QuEChERS

This method uses a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample cleanup.

  • Extraction: Homogenize a 10 g sample with 10 mL of acetonitrile and shake vigorously. Add salt (e.g., sodium chloride) to separate the organic phase, then centrifuge [5] [6].
  • Purification (Critical for Pigmented Matrices): For crops like cucumbers, use a combination of 50 mg PSA (Primary Secondary Amine) and 20 mg GCB (Graphitized Carbon Black) as dispersive Solid-Phase Extraction (dSPE) sorbents. PSA removes sugars and fatty acids, while GCB effectively adsorbs pigments that interfere with analysis [5].
  • Final Preparation: Collect the supernatant, dilute it with an equal volume of ultrapure water, and filter through a 0.22 μm nylon filter before instrumental analysis [6].
Instrumental Analysis (UPLC-MS/MS)
  • Quantification: The method shows a good linear relationship within the range of 0.001–0.5 mg L⁻¹ for both analytes [5].
  • Sensitivity: The Limit of Quantification (LOQ) for this compound and ethirimol in cucumber is 0.01 mg kg⁻¹ [5].
  • Accuracy: The average recoveries for this compound and ethirimol in cucumber are between 95.2% and 98.7%, with relative standard deviations (RSDs) of 0.92–5.54%, confirming the method's accuracy and precision [5].

The workflow for this analytical method is summarized below:

G start Start: Homogenized Sample (10 g) step1 Extract with Acetonitrile (Vortex & Centrifuge) start->step1 step2 Purify with dSPE: 50 mg PSA + 20 mg GCB step1->step2 step3 Prepare Final Solution: Dilute with H₂O & Filter (0.22 μm) step2->step3 step4 UPLC-MS/MS Analysis (LOQ: 0.01 mg/kg) step3->step4 end Result: Quantification of This compound & Ethirimol step4->end

Stability and Handling Data Summary

For quick reference, here are the key stability and handling parameters for both compounds:

Parameter This compound Ethirimol
Recommended Storage -20°C, protect from light [7] [2] -20°C, dark [1] [2]
Stability in CRM (Opened) Degradation observed within days/weeks [2] Degradation observed within days/weeks [2]
Stability in Crops Rapid dissipation in field (half-life: 0.57-1.39 days) [5] Stable for 112-322 days at -20°C [1]
pKa Information not available in search results 5.0 [3]
Vapor Pressure 5.7 × 10⁻⁵ Pa (at 20°C) [8] 0.267 mPa (at 20°C) [1] [3]
Key Stability Factors Stable in organic solvents (e.g., methanol) [4] Stable in weak acidity (pH 5.5–6.8) & low volatility [1]

Key Troubleshooting Guide

  • Rapid Degradation in Working Standards

    • Cause: Combined pesticide mixtures in solvent are inherently less stable [2].
    • Solution: Avoid storing combined mixtures. Prepare fresh working calibration standards daily from individual stock solutions [2].
  • Poor Recovery or Matrix Interference

    • Cause: Inefficient cleanup, especially from pigmented samples [5].
    • Solution: Optimize the dSPE purification step. The combination of 50 mg PSA and 20 mg GCB has been validated for effective pigment removal in cucumbers [5].
  • Instability in Stored Samples

    • Cause: Incorrect storage temperature or sample pH.
    • Solution: Ensure samples are stored immediately at -20 °C or below. The stability of ethirimol is linked to matrices with weak acidity (pH 5.5–6.8) [1].

References

bupirimate dietary risk assessment and risk quotient calculation

Author: Smolecule Technical Support Team. Date: February 2026

Bupirimate Dietary Risk Assessment Data

The following table summarizes key quantitative data from recent studies on this compound and its metabolite, ethirimol, in food crops.

Compound / Metric Value / Range Matrix Notes Source
This compound Residues <0.01 to 0.076 mg/kg Cucumber (terminal, 3 days post-application) From 12 trials in China; assessed as sum of this compound and ethirimol. [1]
Ethirimol Residues <0.01 to 0.04 mg/kg Cucumber (terminal, 3 days post-application) Metabolite of this compound. [1]
Chronic Dietary Risk (RQc) ≤ 2.476% Chinese population (all demographics) RQc < 100% indicates acceptable risk. [1]

| MRL (EU) | 0.3 mg/kg (e.g., peaches, apples) 0.01 mg/kg (e.g., citrus, root vegetables) | Various fruits & vegetables | Legal maximum residue levels. | [2] |

Detailed Experimental Protocols

The dietary risk assessment for this compound involves several critical steps, from residue analysis in the field to intake calculation.

Field Trial and Sampling
  • Purpose: To determine the actual residue levels of this compound and its metabolite, ethirimol, in crops under realistic agricultural conditions [1].
  • Procedure: Supervised field trials are conducted according to Good Agricultural Practices (GAP). For a study on cucumbers, the fungicide was applied at the maximum recommended dosage twice with a 7-day interval. Samples were collected 3, 5, and 7 days after the final application [1].
  • Sample Prep: Collected cucumber samples are chopped, homogenized, and stored at ≤ -18°C until analysis to preserve residue integrity [1].
Residue Analysis (QuEChERS and LC-MS/MS)

This multi-step method is the gold standard for determining pesticide residues.

  • Extraction: 10.0 g of homogenized sample is weighed and mixed with 10 mL of acidified acetonitrile (with 2% acetic acid) and vortexed vigorously. This step transfers the pesticide residues from the food matrix into the solvent [1] [3].
  • Partitioning: A salt mixture (e.g., 4g MgSO₄, 1g NaCl) is added to the tube. Vortexing and centrifugation separate the organic (acetonitrile) layer, which contains the pesticides, from the water and dissolved matrix components [3].
  • Cleanup: A portion of the extract is purified using d-SPE (dispersive Solid-Phase Extraction) with sorbents like PSA (Primary Secondary Amine) and MgSO₄ to remove fatty acids, sugars, and other interferences [1] [3].
  • Analysis: The final clean extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity, allowing for the accurate quantification of this compound and ethirimol even at very low levels (e.g., 0.01 mg/kg) [1].
Risk Quotient Calculation

The chronic dietary risk is evaluated by calculating a Risk Quotient (RQc).

  • Formula: RQc = (National Estimated Daily Intake (NEDI)) / Acceptable Daily Intake (ADI) * 100% [1].
  • Variables:
    • NEDI: Estimated using the highest residue (HR) from field trials and large portion consumption data for different demographic groups [1].
    • ADI: The Acceptable Daily Intake is a toxicological threshold representing the amount of a substance that can be consumed daily over a lifetime without appreciable health risk. It is established by regulatory bodies.
  • Interpretation: An RQc value of less than 100% is considered to indicate an acceptable chronic dietary risk [1].

Risk Assessment Workflow and Fungicide Action

The following diagrams illustrate the logical workflow of a dietary risk assessment and the biochemical action of this compound.

G start Start Dietary Risk Assessment f1 Field Trials & Sampling start->f1 f2 Residue Analysis (LC-MS/MS) f1->f2 f3 Determine Highest Residue (HR) f2->f3 f4 Calculate National Estimated Daily Intake (NEDI) f3->f4 f6 Calculate Risk Quotient (RQc) f4->f6 f5 Obtain Toxicological Reference Value (ADI) f5->f6 decision Is RQc < 100%? f6->decision safe Risk Acceptable decision->safe Yes not_safe Risk Not Acceptable decision->not_safe No

Dietary Risk Assessment Workflow

G This compound This compound Absorption Plant Absorption (Leaves, Stems, Roots) This compound->Absorption Metabolite Metabolite: Ethirimol This compound->Metabolite Transport Systemic Transport via Plant Fluids Absorption->Transport Target Infected Plant Tissue Transport->Target Inhibition Inhibition of Pathogen's Adenine Dehydrogenase Target->Inhibition Metabolic Metabolic Process Disruption Inhibition->Metabolic Death Spore Death Metabolic->Death Metabolite->Inhibition

This compound Fungicidal Action Pathway

Key Insights for Professionals

  • Overall Low Risk: Current scientific evidence indicates that the chronic dietary intake risk from this compound residues in cucumbers is low and acceptable for consumers [1].
  • Vulnerable Groups: While the risk is low across all demographics, children may represent a sub-group at a relatively higher risk and should be a focus in risk assessments [1].
  • Importance of Metabolites: For this compound, regulatory assessments must include its metabolite, ethirimol, as the combined residue defines the potential dietary risk [1].
  • Advanced Detection: Beyond LC-MS/MS, research into rapid immunoassays like immunochromatographic strips is ongoing, which could enable faster, on-site screening for this compound residues in the future [2].

References

bupirimate dissipation half-life comparison across different regions

Author: Smolecule Technical Support Team. Date: February 2026

Bupirimate Dissipation Half-Life Comparison

Crop Location Half-Life (Days) Experimental Conditions Source
Cucumber Liaoning, China 0.57 Open field; first-order kinetics [1]
Cucumber Guizhou, China 0.76 Open field; first-order kinetics [1]
Cucumber Shandong, China 0.91 Open field; first-order kinetics [1]
Cucumber Jiangsu, China 1.39 Open field; first-order kinetics [1]
Strawberry China (Multiple regions) 1.3 - 4.8 (for 25 pesticides studied) Field-to-table study; first-order kinetics [2]

Detailed Experimental Protocols

The half-life data is derived from rigorous field trials and analytical methods. Here are the detailed experimental protocols from the key studies:

  • Field Trial Design (Cucumber): Supervised field trials were conducted in 12 representative regions across China, following Good Agricultural Practices (GAP). For dissipation studies, this compound was applied at the recommended dosage. Cucumber samples were collected at predetermined intervals (e.g., 0, 1, 3, 5, 7 days) after application [1] [3].
  • Sample Preparation and Analysis (QuEChERS method):
    • Extraction: A 10.0 g homogenized sample was weighed into a 50 mL centrifuge tube. 10 mL of acidified acetonitrile (2% acetic acid, v/v) was added, and the mixture was vortexed vigorously for 1 minute [3].
    • Partitioning: A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) was added. The tube was immediately shaken for 2 minutes and then centrifuged [4].
    • Clean-up: For cucumber samples, a dispersive Solid-Phase Extraction (d-SPE) cleanup was used. An aliquot of the upper acetonitrile layer was transferred to a tube containing 50 mg PSA (for removing polar interferences) and 20 mg GCB (for removing pigments), vortexed, and centrifuged [1].
  • Instrumental Analysis: The final extracts were analyzed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Quantification was performed, and the method was validated with recoveries ranging from 95.2% to 98.7% and relative standard deviations (RSDs) below 5.54%, demonstrating high accuracy and precision [1].

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in determining the dissipation half-life of this compound in crops, from field sampling to data analysis.

workflow start Field Trial & Sampling step1 Sample Homogenization (QuEChERS) start->step1 step2 Extraction with Acidified Acetonitrile step1->step2 step3 Partitioning with Salt Mixture step2->step3 step4 d-SPE Clean-up (PSA + GCB) step3->step4 step5 Instrumental Analysis (UPLC-MS/MS) step4->step5 step6 Residue Data & Kinetic Modeling step5->step6 end Calculate Half-Life (t½) step6->end

Key Insights from the Data

  • Crop-Specific Differences: The data suggests this compound dissipates faster in cucumbers (half-life of 0.57-1.39 days) than in strawberries (general range of 1.3-4.8 days for various pesticides) [2] [1]. This highlights the critical influence of the crop matrix on pesticide persistence.
  • Regional Variability: In cucumbers alone, the half-life varied by approximately 2.4 times across different provinces in China. Factors such as climate, soil properties, and sunlight exposure likely contribute to these differences [1].
  • Rapid Dissipation Overall: The short half-lives across all regions indicate that this compound is a non-persistent pesticide that dissipates relatively quickly in these crops when applied according to Good Agricultural Practices [1].

References

bupirimate versus other pyrimidine fungicides efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Pyrimidine Fungicides

The table below summarizes the core characteristics of bupirimate and other referenced pyrimidine fungicides based on the search results.

Feature This compound Pyrimethanil Carmofur & 5-FC (Flucytosine)
Primary Application Agriculture: control of powdery mildew on crops like apples, cucurbits, and ornamentals [1] [2] Agriculture: control of various fungal diseases like those caused by Sclerotinia sclerotiorum and Botrytis cinerea [3] Human Medicine: treatment of chromoblastomycosis and pheohyphomycosis [4]
Chemical Class Pyrimidine sulfamate [1] [2] Anilinopyrimidine [3] Pyrimidine analogs (5-fluorouracil derivatives) [4]
Reported Mode of Action Inhibition of adenosine deaminase; nucleic acid synthesis [1] [5] Inhibition of methionine biosynthesis; secretion of hydrolytic enzymes [3] Inhibition of fungal RNA and DNA synthesis after conversion to 5-fluorouracil [4]
FRAC Code 8 [1] n/a (Information not available in search results) n/a (Information not available in search results)
Example Efficacy (EC50) n/a (Information not available in search results) Against S. sclerotiorum: 0.411 - 0.610 μg/mL (sensitive isolates) [3] MIC values against dematiaceous fungi vary by species and drug [4]
Resistance Risk n/a (Information not available in search results) Considered at medium risk by FRAC; resistance confirmed in B. cinerea & P. expansum [3] High risk of resistance development, especially for 5-FC [4]

Experimental Insights and Mechanisms

For the fungicides mentioned, recent studies provide detailed experimental data and methodologies.

  • This compound's Agricultural Use: It is a systemic fungicide with protectant and curative action, used against powdery mildew [1]. Its metabolism was investigated for regulatory purposes. In plants, the residue definition for risk assessment includes this compound and its metabolites ethirimol and de‐ethyl ethirimol [6]. A typical supervised field trial involves applying the fungicide according to Good Agricultural Practices (GAP) and analyzing residues using methods like HPLC-MS/MS with specific cleanup procedures [7].

  • Pyrimethanil Resistance Study: A 2025 study on S. sclerotiorum offers a protocol for investigating resistance [3].

    • Mutant Generation: Resistant mutants were generated in the lab by repeatedly exposing sensitive parental isolates to pyrimethanil.
    • Fitness Penalty Assessment: Resistant mutants showed significantly reduced mycelial growth, sclerotia production, and pathogenicity.
    • Molecular Mechanism: Resistance was linked to point mutations in genes encoding cystathione-γ synthase (CGS) and cystathione-β lyase (CBL), key enzymes in methionine biosynthesis. Molecular docking suggested these mutations reduce the binding affinity of pyrimethanil.
    • Cross-Resistance Test: The study found no cross-resistance between pyrimethanil and carbendazim, fludioxonil, prochloraz, tebuconazole, pyraclostrobin, boscalid, or fluazinam [3].

The following workflow diagram illustrates the key steps in this resistance study:

G start Start with Pyrimethanil-Sensitive S. sclerotiorum Isolates step1 Chemical Taming: Lab exposure to pyrimethanil start->step1 step2 Obtain Resistant Mutants step1->step2 step3 Fitness Assessment: Mycelial growth, sclerotia production, pathogenicity step2->step3 step4 Genetic Analysis: Sequence SsCGS and SsCBL genes step2->step4 step6 Cross-Resistance Test: Expose to other fungicide classes step2->step6 step5 Molecular Docking: Model binding affinity of pyrimethanil to mutant enzymes step4->step5

  • Medical Pyrimidine Analogs: Research on carmofur and 5-FC (flucytosine) focuses on invasive human fungal infections.
    • Synergy Experiments: Checkerboard assays determined the Fractional Inhibitory Concentration Index (FICI). Carmofur showed synergistic interactions (FICI ≤ 0.5) with itraconazole and amphotericin B against several dematiaceous fungi [4].
    • Resistance Development: Serial passages of fungi in sub-inhibitory concentrations of carmofur showed that species like Exophiala dermatitidis can rapidly develop permanent resistance [4].

Key Insights for Professionals

  • Mind the Application Domain: this compound and pyrimethanil are strictly agricultural, while 5-FC and carmofur are used clinically. Their development, regulatory pathways, and resistance management strategies are not directly interchangeable.
  • Consider Cross-Resistance for Agrochemicals: The absence of cross-resistance between pyrimethanil and other major fungicide classes [3] makes it a valuable tool for rotation and resistance management programs in agriculture.
  • Explore Synergy for Antifungal Drugs: For drug development, the demonstrated synergy between carmofur and established antifungals [4] presents a promising strategy to enhance efficacy and potentially overcome resistance.

References

comparison of bupirimate analytical methods sensitivity and accuracy

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Bupirimate Detection

The table below summarizes the key characteristics of different analytical methods for detecting this compound, based on recent research.

Method Principle / Technique Reported Sensitivity (LOQ or LOD) Key Advantages Key Limitations / Notes

| Immunochromatographic Strip (ICS) [1] | Colloidal gold-based immunoassay using a monoclonal antibody | LOD: 0.55 ng/mL (or μg/kg) [1] Visual LOD: 5 ng/mL for peach, 10 ng/mL for orange and carrot [1] | Rapid (~10 min); cost-effective; user-friendly; suitable for on-site testing [1] | Semi-quantitative; may have cross-reactivity with similar compounds [1] | | UPLC-MS/MS [2] | Ultrahigh-performance liquid chromatography-tandem mass spectrometry | LOQ: 0.01 mg/kg (10 μg/kg) [2] | High sensitivity and accuracy; can simultaneously detect this compound and its metabolite (ethirimol) [2] | Requires sophisticated equipment and skilled personnel [2] | | HPLC-MS/MS [3] | High-performance liquid chromatography-tandem mass spectrometry | Not explicitly stated for this compound alone | Reliable and precise; effective for multi-residue analysis in complex matrices [3] | - | | LC-TQ-MS (Triple Quadrupole) [4] | Liquid chromatography with triple quadrupole mass spectrometry | High sensitivity (at least 20x more sensitive than QIT and QqTOF in a comparative study) [4] | Excellent for targeted, quantitative analysis; wide linear dynamic range; high precision [4] | Less capable of identifying non-target compounds compared to other MS systems [4] | | LC-QIT-MS (Ion Trap) [4] | Liquid chromatography with quadrupole ion trap mass spectrometry | Lower sensitivity compared to TQ [4] | Can perform MSn; useful for identifying non-target metabolites (e.g., ethirimol) [4] | Lower sensitivity and narrower linear dynamic range than TQ [4] | | LC-QqTOF-MS (Time-of-Flight) [4] | Liquid chromatography with quadrupole time-of-flight mass spectrometry | Lower sensitivity compared to TQ [4] | Accurate mass measurement; good for non-target screening and metabolite identification [4] | Narrowest linear dynamic range and lowest sensitivity among the three MS systems compared [4] |

Detailed Experimental Protocols

Here is a detailed look at the methodologies for the two most prominently described techniques: the QuEChERS-UPLC-MS/MS method and the Immunochromatographic Strip assay.

QuEChERS-UPLC-MS/MS Method

This protocol is widely used for precise quantification in complex matrices like cucumbers and is detailed in the search results [2] [3].

  • Sample Preparation (QuEChERS): A 10 g portion of a homogenized sample (e.g., cucumber) is weighed and mixed with 10 mL of acetonitrile. The mixture is vortexed vigorously [5].
  • Extraction and Partitioning: A salt mixture (typically 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added to the tube. The tube is immediately shaken and then centrifuged to separate the phases [5].
  • Clean-up: An aliquot (e.g., 4-6 mL) of the upper acetonitrile layer is transferred to a tube containing clean-up sorbents. For pigmented matrices like cucumbers, a combination of 50 mg PSA (to remove sugars and fatty acids) and 20 mg GCB (to adsorb pigments) is recommended for optimal recovery [2]. The tube is vortexed and centrifuged again.
  • Analysis (UPLC-MS/MS): The final extract is analyzed using Ultrahigh-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. The specific conditions, such as the mobile phase and MS transitions, are optimized for this compound and its metabolite, ethirimol [2].
  • Method Validation: The established method showed average recoveries between 95.2% and 98.7% for this compound and ethirimol in cucumber, with relative standard deviations (RSDs) of 0.92–5.54%, indicating high accuracy and precision [2].

The following diagram illustrates the QuEChERS-UPLC-MS/MS workflow:

G Start Homogenized Sample (10 g) Extraction Extract with 10 mL Acetonitrile and Vortex Start->Extraction Partitioning Add Salt Mixture (MgSO₄, NaCl, Citrates) Vortex and Centrifuge Extraction->Partitioning CleanUp Clean-up with d-SPE (PSA + GCB sorbents) Vortex and Centrifuge Partitioning->CleanUp Analysis UPLC-MS/MS Analysis CleanUp->Analysis Results Quantification Results Analysis->Results

Immunochromatographic Strip (ICS) Assay

This protocol outlines the development and use of a rapid, on-site test for this compound [1].

  • Antibody Production: A key step is designing a this compound hapten with a carboxyl group and coupling it to a carrier protein (e.g., BSA) to create an immunogen. Mice are immunized with this to generate monoclonal antibodies (mAb) [1].
  • Strip Assembly: The strip consists of a sample pad, a conjugate pad, a nitrocellulose membrane, and an absorbent pad. The anti-bupirimate mAb is conjugated to colloidal gold nanoparticles and deposited on the conjugate pad. The hapten-coupled to a different protein (e.g., OVA) is immobilized on the membrane as the test line (T-line). An anti-species antibody is immobilized as the control line (C-line) [1].
  • Test Procedure: A prepared sample extract is applied to the sample pad. The liquid migrates, re-dissolving the gold-mAb conjugates. If this compound is absent in the sample, the mAb binds to the T-line, forming a red band. If this compound is present, it binds to the mAb, preventing T-line binding and leading to no color at the T-line. A red band at the C-line validates the test [1].
  • Performance: The developed ICS showed a high sensitivity with a half-maximal inhibitory concentration (IC₅₀) of 0.55 ng/mL under optimal conditions. Results can be obtained within 10 minutes [1].

The principle of the competitive immunochromatographic assay is shown below:

G cluster_interpretation Result Interpretation SamplePad Sample Application ConjugatePad Conjugate Pad: Gold-labeled mAb SamplePad->ConjugatePad Membrane Nitrocellulose Membrane ConjugatePad->Membrane AbsorbentPad Absorbent Pad Membrane->AbsorbentPad Negative Negative Result: Bands at T and C Positive Positive Result: Band only at C TLine T-Line: Hapten-Protein CLine C-Line: Anti-species Antibody

Key Comparison Insights

  • Sensitivity and Use Case: For regulatory compliance and precise quantification where the highest sensitivity and accuracy are required, UPLC-MS/MS or HPLC-MS/MS is the definitive choice [2] [4]. For rapid, on-site screening to quickly check for the presence of this compound, the Immunochromatographic Strip is highly valuable despite being less quantitative [1].
  • Metabolite Detection: A crucial consideration is that this compound metabolizes to ethirimol. Mass spectrometry methods (LC-MS/MS) are capable of detecting and quantifying both the parent compound and its metabolite simultaneously, which is critical for a complete risk assessment [2] [4].
  • Instrument Comparison: Among mass spectrometers, Triple Quadrupole (TQ) systems are superior for targeted, high-sensitivity quantification, while Ion Trap (QIT) and Time-of-Flight (QqTOF) systems offer advantages in identifying non-targeted compounds and metabolites [4].

References

bupirimate residue decline pattern in different environmental conditions

Author: Smolecule Technical Support Team. Date: February 2026

Bupirimate Residue Decline Data

The table below summarizes the quantitative data on this compound's degradation rate and half-life under different conditions.

Environmental Condition / Matrix Degradation Rate Constant Half-Life Notes / Experimental Conditions
Atmosphere (on quartz surface) [1] [2]
➤ Reaction with OH radicals (1.06 ± 0.87) × 10⁻¹² cm³/molecule/s ~2.4 days Represents persistence on atmospheric particles.
➤ Reaction with Ozone (5.4 ± 0.3) × 10⁻²⁰ cm³/molecule/s Several months Represents persistence on atmospheric particles.
Cucumber Field (in different regions) [3]
➤ Liaoning, China - 0.57 days (13.7 hours) Dissipation rate >90% after 1 day.
➤ Guizhou, China - 0.76 days (18.2 hours) Dissipation rate >90% after 3 days.
➤ Shandong, China - 0.91 days (21.8 hours) Dissipation rate >90% after 3 days.
➤ Jiangsu, China - 1.39 days (33.4 hours) Dissipation rate >90% after 5 days.

Detailed Experimental Protocols

Here is a detailed breakdown of the key methodologies used in the studies cited above.

Atmospheric Degradation Kinetics [1] [2]
  • Objective: To determine the heterogeneous reaction kinetics of this compound with OH radicals and ozone when adsorbed on a surface simulating atmospheric dust (quartz).
  • Procedure:
    • This compound was deposited on the inner surface of a cylindrical photochemical reactor.
    • OH Radical Reaction: A relative rate method was used. The decay of this compound was measured relative to the decay of two reference compounds (terbuthylazine and CPMPM) with known OH rate constants.
    • Ozone Reaction: An absolute rate method was used. The decay of this compound was measured under a constant flow of ozone.
    • The reactions were interpreted using both the Surface Layer Reaction (SLR) and Gas-Surface Reaction (GSR) models.
  • Analysis: The concentration of this compound and reference compounds was monitored using UV-VIS spectroscopy as they crossed the reactor.
Field Dissipation Study in Cucumbers [3]
  • Objective: To investigate the dissipation behavior and terminal residues of this compound and its metabolite (ethirimol) in cucumber crops under real field conditions.
  • Field Trial:
    • Sample Collection: Cucumber samples were collected from 12 different field sites across China. To study dissipation, samples were taken at intervals of 2 hours and 1, 3, 5, 7, 10, and 14 days after the final application of a 25% this compound microemulsion.
    • Sample Preparation: The QuEChERS method was employed. Homogenized cucumber samples were extracted with acetonitrile and purified using a mixture of 50 mg PSA and 20 mg GCB to remove pigments and other matrix interferences.
  • Chemical Analysis:
    • Instrument: Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
    • Linearity: The method showed a good linear relationship in the range of 0.001–0.5 mg/L for both this compound and ethirimol.
    • Recovery and Sensitivity: Average recoveries ranged from 95.2% to 98.7%, with a limit of quantification (LOQ) of 0.01 mg/kg.

Experimental Workflow for Field Dissipation Studies

The diagram below outlines the key stages involved in determining pesticide residue decline in crops, as performed in the cited research [3].

Start Field Trial Setup A Pesticide Application (25% this compound ME) Start->A B Sample Collection (Pre-determined intervals: 0, 1, 3, 5, 7... days) A->B C Laboratory Sample Prep (Homogenization + QuEChERS) B->C D Instrumental Analysis (UPLC-MS/MS) C->D E Data Processing & Kinetic Modeling (e.g., Half-life calculation) D->E End Report Residue Decline Pattern E->End

Key Factors Influencing Degradation

The studies highlight several critical factors that affect how quickly this compound residues decline:

  • Geographical Location and Climate: The varying half-lives in cucumbers across different Chinese provinces indicate that local environmental factors like temperature, sunlight (UV radiation), and soil type significantly influence the degradation speed [3].
  • Presence of Metabolites: this compound degrades into other compounds, primarily ethirimol. For a complete risk assessment, it is necessary to monitor the parent compound and its metabolites, as the latter may also pose dietary risks [3] [4].
  • Environmental Matrix: this compound degrades much faster on the surface of plants (half-life of hours to days) than when adsorbed on particulate matter in the atmosphere (half-life of days to months). This underscores that residue behavior is highly matrix-dependent [1] [3] [2].

Future Research Directions

To build a more complete comparison guide, further research could focus on:

  • Systematic Studies: Conducting controlled studies that directly compare degradation rates in the same crop under different, measured conditions (e.g., varying humidity, temperature, and light exposure).
  • Transformation Products: Further investigation into the identity, toxicity, and persistence of other potential transformation products beyond ethirimol [5].

References

bupirimate performance comparison with other systemic fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Bupirimate Profile and Fungicide Comparison

The table below summarizes key characteristics of this compound and general information on other systemic fungicide classes used for similar purposes.

Aspect This compound DMI Fungicides (e.g., Triazoles) QoI Fungicides (Strobilurins) SDHI Fungicides
Chemical Group Pyrimidine sulfamate (FRAC Code 8) [1] [2]. Demethylation Inhibitors (FRAC Code 3) [2]. Quinone outside Inhibitors (FRAC Code 11) [2]. Succinate Dehydrogenase Inhibitors (FRAC Code 7) [2].
Mode of Action Systemic; inhibits adenosine deaminase, affecting nucleic acid metabolism (RNA synthesis) [3] [1]. Systemic; inhibits sterol demethylation, disrupting fungal cell membrane synthesis [2]. Systemic; inhibits mitochondrial respiration by binding to the cytochrome bc1 complex [2]. Systemic; inhibits mitochondrial respiration by binding to succinate dehydrogenase [2].
Primary Target Powdery mildews [4] [1]. Broad-spectrum, including powdery mildews [2]. Broad-spectrum, including powdery mildews [2]. Broad-spectrum, including powdery mildews [2].
Resistance Risk & Documented Issues Considered a high-risk pathogen for resistance development [5] [2]. Widespread resistance reported in powdery mildew populations [5] [2]. Widespread resistance reported in powdery mildew populations [5] [2]. Resistance development is a known and growing concern [2].

Experimental Data and Detection Methodologies

While direct comparative efficacy data is limited in the search results, recent studies provide insights into residue levels and advanced detection techniques.

  • Residue Data from Field Trials: A 2025 study on cucumbers in China applied a mixture of trifloxystrobin (a QoI fungicide) and this compound. At 3 days after the final application, terminal residues of This compound were found to be between <0.01 to 0.076 mg/kg, and its metabolite, ethirimol, was between <0.01 to 0.04 mg/kg [6]. This data is crucial for understanding the dissipation kinetics and setting pre-harvest intervals.
  • Advanced Detection Protocol: A 2024 study developed a highly sensitive immunochromatographic strip for detecting this compound residues in fruits and vegetables [3]. This method can deliver results within 10 minutes and has a detection limit of 0.55 ng/mL (ppb), demonstrating high specificity for this compound with minimal cross-reactivity to other fungicides [3].

The workflow for this rapid detection method is outlined below:

G Start Start Sample Preparation A Extract sample with methanol Start->A B Dilute extract with PBS buffer A->B C Apply 100 µL to test strip B->C D Incubate for 10 minutes C->D E Read result visually or with a strip reader D->E

Resistance Management Context

The challenge of fungicide resistance is critical for powdery mildew control. Research indicates that major powdery mildew species are considered high-risk pathogens and have developed resistance to several key fungicide classes, including DMIs, QoIs, and SDHIs [5] [2]. The molecular mechanisms behind this resistance often involve target-site mutations in the genes encoding the proteins these fungicides inhibit [2]. This context underscores the importance of using fungicides with different modes of action in rotation or mixture to manage resistance. This compound, with its distinct FRAC 8 group, can be a valuable component in such strategies.

Key Performance Takeaways

  • Specificity: this compound is a specialist fungicide highly effective against powdery mildew, offering a targeted approach [4] [1].
  • Mode of Action: Its unique mechanism (FRAC Group 8) makes it a valuable tool for managing resistance against more widely used fungicide classes like DMIs, QoIs, and SDHIs [1] [2].
  • Safety Profile: It is recognized for its low mammalian toxicity and is also considered non-toxic to bees, which is a significant advantage for integrated pest management programs [4] [7].

References

validation of bupirimate residue data for MRL establishment

Author: Smolecule Technical Support Team. Date: February 2026

Standardized Analytical Method for Bupirimate Residues

The QuEChERS method followed by LC-MS/MS analysis is the modern standard for quantifying this compound and its metabolite, ethirimol [1] [2] [3]. The following workflow and table summarize the core experimental protocol.

G Start Start with Homogenized Sample A Extraction with Acetonitrile (acidified with acetic acid) Start->A B Liquid-Liquid Partitioning Add Salts: MgSO₄, NaCl, Citrate Buffers A->B C Centrifugation B->C D d-SPE Cleanup Add PSA and GCB C->D E Centrifugation D->E F Analysis by LC-MS/MS E->F End Data Acquisition and Quantification F->End

  • Sample Preparation: Samples are homogenized and extracted using acetonitrile [2] [3].
  • Cleanup: The extract is purified using dispersive Solid-Phase Extraction (d-SPE) with PSA (Primary Secondary Amine) to remove fatty acids and sugars, and GCB (Graphitized Carbon Black) to remove pigments, which is particularly important for colorful matrices like strawberries and cucumbers [1] [2].
  • Analysis: The final extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides high selectivity and sensitivity [1] [2].

Method Validation Parameters

A validated method must demonstrate several performance characteristics. The table below summarizes typical criteria and results from recent studies.

Validation Parameter Acceptance Criteria Reported Performance (Cucumber/Strawberry) Reference
Recovery (%) 70-120% 85-103% (Cucumber); 95.2-98.7% (Cucumber) [3] [1]
Relative Standard Deviation (RSD) ≤20% ≤ 4.8% (Cucumber); 0.92-5.54% (Cucumber) [3] [1]
Limit of Quantification (LOQ) - 0.01 mg/kg [1] [4]
Linearity R² ≥ 0.99 R² = 1.0000 [1]
Matrix Effect Minimal Between 0.8 and 1.2 (negligible) [1]

Residue Dissipation and Terminal Residues

Understanding how residue levels change over time is crucial for setting a safe pre-harvest interval.

  • Dissipation Dynamics: Studies on cucumbers show that this compound dissipates rapidly after application. Half-life values reported in different regions of China ranged from 0.57 to 1.39 days [1]. The dissipation follows a first-order kinetic model [3].
  • Terminal Residues: At harvest (3 days after the final application), residue levels are typically low.
    • In cucumbers, terminal residues of This compound were <0.01 to 0.076 mg/kg, while its metabolite ethirimol was <0.01 to 0.04 mg/kg [3].
    • In a study on strawberries from Italy, 31 different pesticides were detected, but the focus was on a broad screening. Despite this, the risk assessment concluded that the health risks from residues were negligible [2] [5].

Dietary Risk Assessment Protocol

The final step is to evaluate potential consumer exposure, which is performed using a standardized model.

  • Risk Assessment Model: The Pesticide Residue Intake Model (PRIMo) developed by the European Food Safety Authority (EFSA) is the benchmark for dietary risk assessment [2] [5] [4]. This model calculates exposure by combining food consumption data with pesticide residue levels.
  • Risk Characterization: The calculated exposure is compared to toxicological reference values, such as the Acceptable Daily Intake (ADI). The risk is expressed as a Risk Quotient (RQ); an RQ below 100% indicates acceptable risk.
  • Reported Findings: Recent studies on this compound in cucumbers and various pesticides in strawberries have consistently shown that both chronic and acute dietary exposures remain well below the ADI, with RQs indicating negligible risk to consumers [1] [2] [3].

Regulatory Context and Residue Definitions

For enforcement and risk assessment, regulatory bodies define which compounds to monitor.

  • EFSA Residue Definition:
    • For risk assessment: Sum of this compound, ethirimol, and de-ethyl ethirimol, expressed as this compound [4].
    • For enforcement: this compound itself, and separately, ethirimol (to cover uses of this non-approved substance) [4].
  • Chinese Regulatory Context: In China, the dietary risk assessment for this compound is defined as the sum of This compound and ethirimol [1] [3].

References

bupirimate efficacy comparison on different crops and diseases

Author: Smolecule Technical Support Team. Date: February 2026

Bupirimate Profile and Known Efficacy

The table below summarizes the fundamental information about the fungicide this compound:

Aspect Details
General Description A pyrimidine fungicide with systemic, curative, and protectant action [1].
Primary Target Disease Powdery Mildew [1]. It is specifically used for controlling this disease in cucumber cultivation [2].
Example Applications Apples; Pumpkins; Squash; Strawberry; Blackcurrant; Raspberry; Gooseberry; Hops; Courgette; Ornamentals [1].
Mode of Action Acts as a nucleic acid synthesis inhibitor, specifically targeting adenosin-deaminase [1].
Metabolite Converts to ethirimol (5-butyl-2-ethylamino-6-methylpyrimidin-4-ol), which is also bioactive and monitored for residue assessments [2] [3].
Resistance Classification FRAC (Fungicide Resistance Action Committee) Code: 8 [1].

Experimental Methodology for Residue Analysis

While data on comparative efficacy is limited, recent research provides detailed methodology for analyzing this compound and its metabolite in crops, which is a critical part of efficacy and safety studies. The following workflow visualizes a standard protocol for residue determination in cucumber samples, based on a 2025 study [2].

Key Experimental Details [2]:

  • Field Trials: Supervised trials were conducted in 12 representative regions across China, following Good Agricultural Practices (GAP).
  • Extraction & Cleanup: The QuEChERS method was used, involving extraction with acidified acetonitrile and cleanup with primary secondary amine (PSA) and graphitized carbon black (GCB) sorbents to remove impurities.
  • Quantification: Analysis was performed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
  • Method Validation: The method demonstrated excellent recovery rates of 85–103% with relative standard deviations (RSD) ≤ 4.8%, confirming its reliability for residue analysis.

References

correlation between bupirimate application and terminal residue levels

Author: Smolecule Technical Support Team. Date: February 2026

Terminal Residues of Bupirimate and Metabolites

The following table summarizes the terminal residue levels found in cucumbers under supervised field trials. The residues are reported for the parent compound, this compound, and its key metabolite, ethirimol.

Compound Residue Range (mg/kg) Pre-Harvest Interval (PHI) Notes
This compound <0.01 to 0.076 mg/kg 3 days Measured in cucumber samples from 12 regions in China [1] [2].
Ethirimol <0.01 to 0.04 mg/kg 3 days Metabolite of this compound; measured in the same cucumber trials [1] [2].

Experimental Protocols for Residue Analysis

The quantitative data in the table above was generated using rigorous and standardized scientific methodologies.

  • Field Trial Design: Supervised trials are conducted in accordance with Good Agricultural Practices (GAP). A typical study involves applying the fungicide (e.g., 25% trifloxystrobin·this compound microemulsion) at the maximum recommended dosage (e.g., 105 g active ingredient per hectare) with a set interval between applications (e.g., 7 days) [1] [2]. Samples are then collected at designated intervals (e.g., 3, 5, and 7 days) after the final application to track residue dissipation.
  • Sample Preparation (QuEChERS Method): This is a widely adopted approach for pesticide residue analysis [3].
    • Extraction: A homogenized sample (e.g., 10 g of cucumber) is weighed and shaken with an extraction solvent, typically acidified acetonitrile [1] [2].
    • Partitioning: Salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) are added to separate the organic acetonitrile layer from the water in the sample, partitioning pesticides into the acetonitrile phase [3].
    • Cleanup: A dispersive Solid-Phase Extraction (d-SPE) step uses sorbents like Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) to remove interfering organic acids, sugars, and pigments from the extract [1] [2].
  • Instrumental Quantification: The purified extracts are analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique provides high sensitivity, specificity, and the ability to confirm the identity of both the parent compound and its metabolites [1] [2]. The method is validated with excellent recovery rates (85–103%) to ensure accuracy [1].

The workflow below illustrates the key steps involved in determining this compound residue levels.

G A Field Trial & Sampling B Sample Preparation (QuEChERS Method) A->B C Instrumental Analysis (HPLC-MS/MS) B->C D Data & Risk Assessment C->D

Alternative Detection Method

Beyond the standard laboratory instrumentation, researchers have developed rapid immunoassays for on-site screening, which offer a different principle of detection.

  • Immunochromatographic Strip (ICS): This method uses a highly specific monoclonal antibody (mAb) developed to recognize this compound. The sample extract is applied to the strip, and the presence of this compound is visually indicated by the appearance or disappearance of a test line. This technology allows for sensitive detection (e.g., 0.55 ng/mL) and provides results in under 10 minutes, making it suitable for rapid field testing [4].

Key Influencing Factors and Risk Assessment

Understanding the factors that affect residue levels is crucial for interpreting the data.

  • Metabolite Inclusion: Regulatory risk assessment for this compound must include its metabolites. According to standards, the residue definition for dietary risk is the sum of this compound and ethirimol [1] [5]. Ethirimol has been identified as a compound requiring attention due to its toxicological profile [6].
  • Crop and Cultivation Variations: Residue behavior is crop-specific. For instance, ethirimol dissipates more slowly in spinach than in cucumbers [6]. Furthermore, cultivation patterns (open field vs. greenhouse) and local hydrological characteristics can significantly influence the final residue magnitude [6].
  • Dietary Risk Conclusion: Chronic dietary risk assessments using probabilistic models for the Chinese population concluded that the use of this compound and its metabolites in cucumber cultivation, under the tested conditions, is safe for consumers, with an acceptable chronic risk (RQc ≤ 2.5%) [1] [2]. It's important to note that risk assessments can be population-specific; the European Food Safety Authority (EFSA) also found no apparent risk to consumers from existing MRLs for this compound, though some data gaps were noted [7] [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pale tan solid; [Merck Index]

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

316.15691181 Da

Monoisotopic Mass

316.15691181 Da

Heavy Atom Count

21

LogP

2.7 (LogP)

Appearance

Solid powder

Melting Point

50.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MCJ121RIOI

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00000075 [mmHg]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

41483-43-6

Wikipedia

Bupirimate

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Fungicides

Dates

Last modified: 08-15-2023
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8: Shahin SA, el-Amoodi KH. Induction of numerical chromosomal aberrations during DNA synthesis using the fungicides nimrod and rubigan-4 in root tips of Vicia faba L. Mutat Res. 1991 Nov;261(3):169-76. PubMed PMID: 1719408.
9: Haslam N. Genetic essentialism, neuroessentialism, and stigma: commentary on Dar-Nimrod and Heine (2011). Psychol Bull. 2011 Sep;137(5):819-24. doi: 10.1037/a0022386. PubMed PMID: 21859181.
10: Tudisca V, Bruni F, Scoppola E, Angelini R, Ruzicka B, Zulian L, Soper AK, Ricci MA. Neutron diffraction study of aqueous Laponite suspensions at the NIMROD diffractometer. Phys Rev E Stat Nonlin Soft Matter Phys. 2014 Sep;90(3):032301. Epub 2014 Sep 8. PubMed PMID: 25314440.
11: Bellón-Gómez D, Vela-Corcía D, Pérez-García A, Torés JA. Sensitivity of Podosphaera xanthii populations to anti-powdery-mildew fungicides in Spain. Pest Manag Sci. 2015 Oct;71(10):1407-13. doi: 10.1002/ps.3943. Epub 2014 Dec 15. PubMed PMID: 25418926.
12: Bretscher AJ, Honti V, Binggeli O, Burri O, Poidevin M, Kurucz É, Zsámboki J, Andó I, Lemaitre B. The Nimrod transmembrane receptor Eater is required for hemocyte attachment to the sessile compartment in Drosophila melanogaster. Biol Open. 2015 Feb 13;4(3):355-63. doi: 10.1242/bio.201410595. PubMed PMID: 25681394; PubMed Central PMCID: PMC4359741.
13: Bouya H, Errami M, Chakir A, Roth E. Kinetics of the heterogeneous photo oxidation of the pesticide bupirimate by OH-radicals and ozone under atmospheric conditions. Chemosphere. 2015 Sep;134:301-6. doi: 10.1016/j.chemosphere.2015.04.046. Epub 2015 May 15. PubMed PMID: 25966935.
14: McFadden JP, Kinoulty M, Rycroft RJ. Allergic contact dermatitis from the fungicide bupirimate. Contact Dermatitis. 1993 Jan;28(1):47. PubMed PMID: 8381343.
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